Delphinidin 3-glucoside chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028800 | |
| Record name | Mirtillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-38-3, 26984-07-6 | |
| Record name | Delphinidin 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirtillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delphinidin monoglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirtillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delphinidin 3-Glucoside Chloride: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Delphinidin 3-glucoside chloride, a prominent anthocyanin with significant therapeutic potential. The guide details its primary natural sources, presents quantitative data on its concentration in these sources, and offers detailed experimental protocols for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.
Natural Sources of this compound
This compound is abundant in a variety of pigmented plant materials, contributing to their characteristic blue, purple, and red hues. The primary natural sources include a range of berries, vegetables, and flowers. Berries are a particularly rich source, with bilberries (Vaccinium myrtillus), blackcurrants (Ribes nigrum), and blueberries (Vaccinium corymbosum) exhibiting high concentrations.[1][2][3][4][5][6] The skin of eggplants (Solanum melongena) is another significant source of this anthocyanin.[7][8][9][10][11] Other notable sources include Concord grapes (Vitis labrusca) and pomegranates (Punica granatum). The concentration of this compound can vary depending on the plant species, cultivar, growing conditions, and ripeness at the time of harvest.[4]
Quantitative Analysis of this compound in Natural Sources
The following table summarizes the quantitative data for this compound content in several key natural sources, as reported in various scientific studies. This information is crucial for selecting the most appropriate raw materials for extraction and for estimating potential yields.
| Natural Source | Plant Part | This compound Content (mg/100g of fresh weight, unless otherwise stated) | References |
| Bilberry (Vaccinium myrtillus) | Fruit | 300-700 mg/100g (total anthocyanins) | [5][6] |
| 24.3 µg/mL (in a specific extract) | [12] | ||
| Blackcurrant (Ribes nigrum) | Fruit | 80-470 mg/100g (total anthocyanins) | [4] |
| 6.1-17.9% of total anthocyanins | [4] | ||
| Delphinidin-3-glucoside is a major anthocyanin | [2][3] | ||
| Blueberry (Vaccinium corymbosum) | Fruit | 0.81 to 12.64 mg/100g (cultivar dependent) | [1] |
| 'Bluecrop' cultivar: 2.52 to 3.72 mg/100g | [1] | ||
| 'Chignecto' cultivar: 13.92 mg/100g | [1] | ||
| Eggplant (Solanum melongena) | Peel | 4-5 mg/100g (dry weight) | [7] |
| 3.7% of total anthocyanins | [9] | ||
| Delphinidin-3-glucoside is a major anthocyanin | [8][10][11] |
Experimental Protocols for Extraction and Purification
The extraction and purification of this compound from its natural sources typically involve the use of polar solvents, followed by chromatographic techniques to isolate the compound of interest. Below are detailed protocols for its extraction from two prominent sources: blackcurrants and eggplant peel.
Extraction and Purification from Blackcurrants (Ribes nigrum)
This protocol outlines a common method for the extraction and purification of this compound from blackcurrants.
3.1.1. Extraction
-
Sample Preparation: Fresh or frozen blackcurrants are homogenized to a fine pulp.
-
Solvent Extraction: The homogenized pulp is macerated in an acidified methanol solution (e.g., methanol with 0.1% to 1.5% formic or hydrochloric acid) at a solid-to-solvent ratio of approximately 1:10 (w/v).[13] Acidification of the solvent is crucial for stabilizing the anthocyanins in their flavylium cation form.
-
Maceration: The mixture is stirred or agitated for a defined period, typically ranging from 1 to 24 hours, at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.
-
Filtration and Concentration: The extract is filtered to remove solid residues. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.
3.1.2. Purification
-
Solid-Phase Extraction (SPE): The concentrated aqueous extract is loaded onto a C18 SPE cartridge. The cartridge is first washed with acidified water to remove sugars and other polar impurities. The anthocyanins are then eluted with acidified methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity isolation, the anthocyanin-rich fraction from SPE is subjected to preparative HPLC.[13]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of acidified water (e.g., with 1.5% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[13]
-
Detection: The eluent is monitored at the visible maximum absorption wavelength of delphinidin 3-glucoside (around 520 nm).
-
Fraction Collection: The fraction corresponding to the retention time of this compound is collected.
-
-
Lyophilization: The collected fraction is lyophilized to obtain the purified this compound as a powder.
Extraction and Purification from Eggplant Peel (Solanum melongena)
This protocol details the extraction and purification of this compound from eggplant peels.
3.2.1. Extraction
-
Sample Preparation: The peels are removed from fresh eggplants, washed, and can be either used fresh or freeze-dried and powdered.
-
Solvent Extraction: The eggplant peel material is extracted with an acidified ethanol solution (e.g., 70% ethanol with 1% citric or acetic acid). Ultrasound-assisted extraction (UAE) can be employed to enhance efficiency.
-
Extraction Conditions: The extraction is typically carried out at a controlled temperature (e.g., 25-50°C) for a specific duration (e.g., 30-60 minutes).[7]
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under vacuum using a rotary evaporator.
3.2.2. Purification
-
Solid-Phase Extraction (SPE): The concentrated extract is purified using a C18 SPE cartridge, following a similar procedure as described for blackcurrant extract.
-
Preparative HPLC: The semi-purified anthocyanin fraction is further purified by preparative HPLC using a C18 column and a gradient of acidified water and acetonitrile/methanol to isolate this compound.[14] The collected fractions are then lyophilized.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is critical for drug development and for elucidating the mechanisms of action of this compound.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Delphinidin has been demonstrated to inhibit this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects.[15][16][17] The mechanism of inhibition involves preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[15][16]
Modulation of the pAKT/IRF1/HOTAIR Signaling Pathway
Recent studies have indicated that this compound can exert anti-tumor effects by modulating the pAKT/IRF1/HOTAIR signaling pathway. This pathway involves the interplay between the protein kinase B (AKT), interferon regulatory factor 1 (IRF1), and the long non-coding RNA HOTAIR. Delphinidin has been shown to inhibit the phosphorylation of AKT (pAKT), which in turn can influence the expression of IRF1 and HOTAIR, ultimately leading to the suppression of tumor growth.
Conclusion
This compound is a readily available natural compound with a range of promising biological activities. This guide provides a foundational resource for researchers and drug development professionals interested in harnessing its therapeutic potential. The detailed information on its natural sources, quantitative content, extraction and purification protocols, and its interaction with key cellular signaling pathways will facilitate further research and development in this exciting area of natural product science. The provided experimental methodologies can be adapted and optimized for specific research and development needs, paving the way for novel therapeutic applications of this potent anthocyanin.
References
- 1. Buy Delphinidin 3-glucoside | 50986-17-9 [smolecule.com]
- 2. Bet on black: Blackcurrant nutrient content trumps its varieties [nutraingredients.com]
- 3. Biological activities, therapeutic potential, and pharmacological aspects of blackcurrants (Ribes nigrum L): A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bilberry (Vaccinium myrtillus L.) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. we.riseup.net [we.riseup.net]
- 7. mdpi.com [mdpi.com]
- 8. gup.ugal.ro [gup.ugal.ro]
- 9. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]
- 10. Optimization of Bioactive Compound Extraction from Eggplant Peel by Response Surface Methodology: Ultrasound-Assisted Solvent Qualitative and Quantitative Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. easpublisher.com [easpublisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. CN112175028B - Method for separating and preparing delphinidin-3-O- (6-O-p-coumaroyl) glucoside - Google Patents [patents.google.com]
- 14. isca.in [isca.in]
- 15. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Delphinidin 3-Glucoside: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Delphinidin 3-glucoside, a prominent anthocyanin, imparts blue and purple hues to a variety of flowers, fruits, and vegetables. Beyond its role as a natural pigment, it is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. Understanding the intricate biosynthetic pathway of delphinidin 3-glucoside is paramount for its targeted production and exploitation. This technical guide provides a comprehensive overview of the enzymatic steps, genetic regulation, and key intermediates involved in the synthesis of delphinidin 3-glucoside. It includes a detailed examination of the core biosynthetic pathway, subsequent modifications, and the transcriptional control mechanisms. Furthermore, this guide offers a compilation of quantitative data on enzyme kinetics and detailed experimental protocols for the analysis of this pathway, intended to serve as a valuable resource for researchers in the field.
The Core Biosynthetic Pathway
The biosynthesis of delphinidin 3-glucoside is a specialized branch of the well-characterized flavonoid pathway. The journey begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA, which serves as the entry point into flavonoid synthesis.
The core pathway can be dissected into a series of enzymatic reactions:
-
Chalcone Synthase (CHS): This enzyme catalyzes the initial and rate-limiting step, a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized by CHI to produce (2S)-naringenin, a flavanone.
-
Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the 3-position to yield dihydrokaempferol (DHK).
-
Flavonoid 3',5'-Hydroxylase (F3'5'H): This critical enzyme, a cytochrome P450 monooxygenase, determines the blue color. It hydroxylates DHK at both the 3' and 5' positions of the B-ring to produce dihydromyricetin (DHM). The activity of F3'5'H is the key branching point that directs the pathway towards the synthesis of delphinidin-type anthocyanins.
-
Dihydroflavonol 4-Reductase (DFR): DFR reduces the 4-keto group of DHM to a hydroxyl group, forming leucodelphinidin. The substrate specificity of DFR is crucial; in many plant species that produce delphinidin, the DFR enzyme preferentially utilizes DHM as a substrate over DHK or dihydroquercetin (DHQ).
-
Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX): ANS, another 2-oxoglutarate-dependent dioxygenase, catalyzes the oxidation of leucodelphinidin to form the unstable colored anthocyanidin, delphinidin.
-
UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT): In the final step of the core pathway, UFGT stabilizes the delphinidin molecule by attaching a glucose moiety from UDP-glucose to the 3-hydroxyl group, resulting in the formation of the stable delphinidin 3-O-glucoside.
Visualization of the Core Biosynthetic Pathway
Caption: The core biosynthetic pathway of delphinidin 3-glucoside.
Downstream Modifications of Delphinidin 3-Glucoside
Delphinidin 3-glucoside often serves as a precursor for more complex anthocyanin structures. These modifications, which include glycosylation and acylation, enhance the stability and alter the color of the pigment.
-
Glycosylation: Additional sugar moieties can be attached to the delphinidin 3-glucoside backbone by various glycosyltransferases. For instance, UDP-glucose:anthocyanidin 3,5-O-glucosyltransferase can add a glucose molecule to the 5-hydroxyl group, forming delphinidin 3,5-diglucoside.
-
Acylation: Acyl groups, such as malonic acid, can be attached to the sugar moieties of delphinidin glucosides. This reaction is catalyzed by acyltransferases, for example, malonyl-CoA:anthocyanin 3-O-glucoside-6''-O-malonyltransferase (3MaT). Acylation increases the stability of the anthocyanin molecule.[1]
Visualization of Downstream Modifications
Caption: Common downstream modifications of delphinidin 3-glucoside.
Transcriptional Regulation of the Pathway
The biosynthesis of delphinidin 3-glucoside is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex. This complex consists of three types of transcription factors:
-
R2R3-MYB proteins: These are the primary determinants of the specificity of the complex, recognizing and binding to the promoter regions of the anthocyanin biosynthetic genes.
-
basic Helix-Loop-Helix (bHLH) proteins: These act as co-activators and interact with the MYB proteins.
-
WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components.
The MBW complex activates the expression of the structural genes (CHS, CHI, F3H, F3'5'H, DFR, ANS, and UFGT) in a coordinated manner, leading to the production of delphinidin 3-glucoside.
Visualization of the Regulatory Network
Caption: The MBW transcriptional regulatory complex.
Quantitative Data
The following tables summarize available kinetic parameters for the key enzymes in the delphinidin 3-glucoside biosynthetic pathway. It is important to note that these values can vary depending on the plant species, isoenzyme, and assay conditions.
Table 1: Kinetic Parameters of Core Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | Source Organism |
| CHS | p-Coumaroyl-CoA | 1.6 - 4.2 | - | 1.7 - 2.8 | Petroselinum crispum, Arabidopsis thaliana |
| Malonyl-CoA | 2.6 - 11 | - | - | Petroselinum crispum, Arabidopsis thaliana | |
| CHI | Naringenin Chalcone | 30 - 150 | - | 1200 - 2300 | Medicago sativa, Petunia hybrida |
| F3H | Naringenin | 43.75 ± 7.12 | 22.90 ± 0.94 | - | Carthamus tinctorius[2] |
| F3'5'H | Naringenin | 3.22 ± 0.31 | 124.49 ± 10.11 (pM·min⁻¹·mg⁻¹) | - | Camellia sinensis[3] |
| Dihydrokaempferol | 3.26 ± 0.48 | 2.69 ± 0.48 (pM·min⁻¹·mg⁻¹) | - | Camellia sinensis[3] | |
| DFR | Dihydromyricetin | 10 - 50 | - | - | Vitis vinifera, Petunia hybrida |
| ANS | Leucocyanidin | ~10 | - | - | Arabidopsis thaliana |
| UFGT | Delphinidin | 150 - 300 | - | - | Vitis vinifera |
| UDP-Glucose | 200 - 500 | - | - | Vitis vinifera |
Table 2: Kinetic Parameters of Modifying Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s⁻¹) | Source Organism |
| 3MaT | Pelargonidin 3-O-glucoside | 46.7 | - | 7.3 | Dahlia variabilis[1] |
| Malonyl-CoA | 18.8 | - | 7.3 | Dahlia variabilis[1] |
Experimental Protocols
Quantification of Delphinidin 3-Glucoside by HPLC
Objective: To separate and quantify delphinidin 3-glucoside in plant extracts.
Materials:
-
Plant tissue (e.g., petals, fruit peel)
-
Extraction solvent: Methanol with 1% HCl (v/v)
-
HPLC system with a C18 column and a diode array detector (DAD)
-
Mobile phase A: 5% Formic acid in water
-
Mobile phase B: 5% Formic acid in methanol
-
Delphinidin 3-glucoside standard
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Extraction:
-
Grind 100 mg of fresh plant tissue to a fine powder in liquid nitrogen.
-
Add 1 mL of extraction solvent and vortex thoroughly.
-
Incubate in the dark at 4°C for 1 hour with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the DAD to monitor at 520 nm.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10 µL of the filtered extract.
-
Run a gradient elution program (e.g., 10-40% B over 30 minutes).
-
Identify the delphinidin 3-glucoside peak by comparing its retention time and UV-Vis spectrum with the standard.
-
Quantify the amount of delphinidin 3-glucoside by creating a standard curve with known concentrations of the standard.
-
Total Monomeric Anthocyanin Content by pH Differential Method
Objective: To determine the total monomeric anthocyanin content in a sample.
Materials:
-
Plant extract (prepared as in 5.1)
-
pH 1.0 buffer (0.025 M potassium chloride)
-
pH 4.5 buffer (0.4 M sodium acetate)
-
Spectrophotometer
Procedure:
-
Prepare two dilutions of the plant extract: one with pH 1.0 buffer and one with pH 4.5 buffer. The dilution factor should be chosen to yield an absorbance at 520 nm in the linear range of the spectrophotometer (typically 0.2-1.4).
-
Let the dilutions stand for 15 minutes.
-
Measure the absorbance of both dilutions at 520 nm and 700 nm (for haze correction).
-
Calculate the absorbance (A) of the diluted sample as: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5
-
Calculate the total monomeric anthocyanin concentration (mg/L) as: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x L) Where:
-
MW = Molecular weight of delphinidin 3-glucoside (465.38 g/mol )
-
DF = Dilution factor
-
ε = Molar extinction coefficient of delphinidin 3-glucoside (29,000 L·mol⁻¹·cm⁻¹)
-
L = Pathlength of the cuvette (cm)
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of key biosynthetic genes.
Materials:
-
Plant tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Gene-specific primers for target genes (e.g., CHS, F3'5'H, DFR, UFGT) and a reference gene (e.g., Actin, Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a suitable kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Conclusion
The biosynthetic pathway of delphinidin 3-glucoside is a complex and highly regulated process that is of great interest to both fundamental plant science and applied biotechnology. This technical guide has provided a detailed overview of the core pathway, its downstream modifications, and its transcriptional regulation. The compilation of quantitative data and detailed experimental protocols aims to equip researchers with the necessary information to further investigate and manipulate this pathway for various applications, from enhancing the nutritional value of crops to developing novel therapeutic agents. Future research will likely focus on elucidating the finer details of the enzyme kinetics and regulatory networks in a wider range of plant species, as well as on the heterologous production of delphinidin 3-glucoside in microbial systems.
References
- 1. cDNA Cloning, Heterologous Expressions, and Functional Characterization of Malonyl-Coenzyme A:Anthocyanidin 3-O-Glucoside-6"-O-Malonyltransferase from Dahlia Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization of flavanone 3-hydroxylase gene and flavonoid accumulation in two chemotyped safflower lines in response to methyl jasmonate stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
Delphinidin 3-Glucoside Chloride: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of delphinidin 3-glucoside chloride, a prominent anthocyanin with significant research interest for its potential therapeutic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this compound's physicochemical characteristics.
Solubility Profile
This compound, a glycosylated form of the anthocyanidin delphinidin, exhibits a solubility profile largely dictated by the polarity of the solvent and the pH of aqueous solutions. As a glycoside, the presence of the glucose moiety generally enhances its water solubility compared to its aglycone form, delphinidin.
Solubility in Common Solvents
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1] | Not Specified | A stock solution can be prepared. |
| Dimethylformamide (DMF) | ~1.5 mg/mL[1] | Not Specified | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL[1] | Not Specified | Aqueous solutions are not recommended for storage for more than one day.[1] |
| Water | Highly water-soluble | Not Specified | Generally recognized as highly soluble in water. |
For comparative purposes, the table below provides the mole fraction solubility of delphinidin (the aglycone) in various solvents at different temperatures. It is important to note that these values are for the aglycone and not the 3-glucoside chloride form, but they offer insight into the general solubility trends.
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| Water | 298.15 | 53.53 |
| 303.15 | 63.87 | |
| 308.15 | 69.77 | |
| 313.15 | 78.66 | |
| 318.15 | 86.85 | |
| 323.15 | 102.05 | |
| 328.15 | 111.35 | |
| 333.15 | 123.55 | |
| 338.15 | 147.54 | |
| 343.15 | 163.71 | |
| Methanol | 298.15 | 58.61 |
| 303.15 | 66.24 | |
| 308.15 | 77.12 | |
| 313.15 | 87.69 | |
| 318.15 | 97.08 | |
| 323.15 | 112.55 | |
| 328.15 | 128.24 | |
| 333.15 | 145.24 | |
| 338.15 | 159.21 | |
| 343.15 | 168.64 | |
| Ethanol | 298.15 | 5.73 |
| 303.15 | 6.13 | |
| 308.15 | 7.04 | |
| 313.15 | 7.70 | |
| 318.15 | 8.81 | |
| 323.15 | 9.92 | |
| 328.15 | 11.23 | |
| 333.15 | 12.57 | |
| 338.15 | 14.28 | |
| 343.15 | 15.59 | |
| Acetone | 298.15 | 0.0055 |
| 303.15 | 0.0066 | |
| 308.15 | 0.0071 | |
| 313.15 | 0.0077 | |
| 318.15 | 0.0090 | |
| 323.15 | 0.0104 | |
| 328.15 | 0.0121 | |
| 333.15 | 0.0135 | |
| 338.15 | 0.0149 | |
| 343.15 | 0.0157 |
Data for delphinidin adapted from a study on its solubility in various organic solvents.[2]
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and application in experimental and developmental settings. Its stability is significantly influenced by pH, temperature, light, and oxygen.
pH-Dependent Stability
Anthocyanins, including this compound, are known for their pH-dependent structural transformations, which directly impact their color and stability.
-
Acidic Conditions (pH < 3): In strongly acidic environments, this compound predominantly exists as the highly stable, red-colored flavylium cation.
-
Mildly Acidic to Neutral Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase, which can further tautomerize to the colorless chalcone form.
-
Alkaline Conditions (pH > 7): In neutral to alkaline conditions, the compound is unstable and can form a blue or purplish quinonoidal base. However, it is also prone to degradation into smaller phenolic compounds.
The structural transformations of delphinidin 3-glucoside with increasing pH are illustrated in the diagram below.
Thermal Stability
Elevated temperatures accelerate the degradation of this compound. The degradation generally follows first-order kinetics. The rate of degradation increases with increasing temperature. For instance, studies on anthocyanins from black rice bran have shown that the degradation rate constant (k) increases with rising temperature and pH.
Photostability
Exposure to light, particularly UV light, can lead to the degradation of this compound. It is recommended to store solutions in the dark to minimize photodegradation. One study demonstrated that approximately 50% of anthocyanin pigments were destroyed after light exposure, compared to 30% degradation in the dark under the same conditions.[3]
Storage Stability
When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1] Aqueous solutions, however, are not recommended for storage for more than one day.[1] For longer-term storage in solution, it is advisable to prepare stock solutions in anhydrous organic solvents like DMSO, purge with an inert gas, and store at -80°C for up to six months or -20°C for one month.[4]
Experimental Protocols
Accurate determination of solubility and stability is paramount for reliable research outcomes. The following sections outline general experimental protocols for these assessments.
Solubility Determination
A common method for determining the solubility of a compound like this compound is the shake-flask method followed by quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification:
-
UV-Vis Spectrophotometry: Prepare a series of standard solutions of known concentrations. Measure the absorbance of the standards and the saturated solution at the wavelength of maximum absorbance (λmax) for this compound (around 520-540 nm in acidic conditions). Construct a calibration curve and determine the concentration of the saturated solution.
-
HPLC: Prepare a calibration curve using standard solutions. Inject a known volume of the filtered saturated solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or photodiode array (PDA) detector. The concentration is determined by comparing the peak area to the calibration curve.
-
Stability Assessment
The stability of this compound can be assessed by monitoring its concentration over time under specific conditions (e.g., different pH, temperature, and light exposure). HPLC is the preferred method for its ability to separate the parent compound from its degradation products.
Protocol: HPLC Method for Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in the desired buffers or solvents.
-
Incubation: Store the solutions under the specified conditions (e.g., in a temperature-controlled water bath, under a specific light source, or in the dark).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solutions.
-
HPLC Analysis:
-
Chromatographic Conditions: A validated reverse-phase HPLC method is typically used. An example of a validated method for this compound in rat plasma utilized an Agilent Reverse Phase EC-C18 column (4.6×150 mm; 2.7 µm particle size) with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v).[5]
-
Detection: Monitor the eluent at the λmax of the flavylium cation (around 520-540 nm).
-
-
Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in various diseases, including cancer. Understanding these interactions is crucial for elucidating its mechanism of action.
Inhibition of EGFR Signaling Pathway
Delphinidin and its glucosides have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Overactivation of this pathway is a hallmark of many cancers. Delphinidin has been shown to inhibit the phosphorylation of EGFR, which in turn blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and induction of apoptosis.[6]
Inactivation of the Akt/HOTAIR Signaling Pathway
Delphinidin 3-glucoside has been demonstrated to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[7] It achieves this by repressing Akt activation, which leads to the promotion of Interferon Regulatory Factor 1 (IRF1) expression.[7] IRF1 then binds to the promoter of the long non-coding RNA HOTAIR, downregulating its expression and leading to cytotoxic effects in breast cancer cells.[7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.usm.my [eprints.usm.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Inhibition of epidermal growth factor receptor signaling pathway by delphinidin, an anthocyanidin in pigmented fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of Delphinidin 3-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3-glucoside (D3G), a prominent member of the anthocyanin family of flavonoids, is a water-soluble pigment responsible for the rich blue and purple hues of many fruits and vegetables, such as blueberries, black currants, and eggplant[1][2]. Beyond its role as a natural colorant, D3G has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties[1][3][4]. In vitro studies have consistently demonstrated its capacity to modulate key signaling pathways and suppress the production of pro-inflammatory mediators, highlighting its potential as a therapeutic agent for a variety of inflammatory disorders[1][2]. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of delphinidin 3-glucoside, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its properties.
Core Mechanisms of Anti-inflammatory Action
Delphinidin 3-glucoside exerts its anti-inflammatory effects primarily through the modulation of two critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like Lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.
Delphinidin 3-glucoside has been shown to effectively suppress this pathway. Studies have demonstrated that D3G treatment leads to lower expression and activation of NF-κB[1][5][6]. By inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB, D3G effectively curtails the inflammatory cascade at a critical control point[7][8].
Downregulation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route that governs cellular processes such as inflammation, proliferation, and apoptosis. It comprises a series of protein kinases, including ERK1/2, that are activated by extracellular stimuli. Once phosphorylated, these kinases can activate transcription factors, such as AP-1, leading to the expression of inflammatory genes.
Delphinidin 3-sambubioside, a closely related anthocyanin, has been shown to downregulate the MEK1/2-ERK1/2 signaling cascade, which is a key branch of the MAPK pathway[7]. This inhibition contributes to the overall reduction in the expression of pro-inflammatory mediators. In silico studies further suggest that D3G may inhibit TNF-α signaling, a key upstream activator of both NF-κB and MAPK pathways[9][10].
References
- 1. Delphinidin-3- O -glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - ProQuest [proquest.com]
- 2. Delphinidin-3- O -glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - ProQuest [proquest.com]
- 3. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling – Acta Informatica Medica [actainformmed.org]
A Technical Guide to the Apoptotic Effects of Delphinidin 3-Glucoside on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3-glucoside (D3G) is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables, such as blackcurrants and blueberries.[1] Beyond their role as natural colorants, anthocyanins are gaining significant attention in oncology for their potential anti-cancer properties. Delphinidin and its glycosides have demonstrated a range of anti-carcinogenic activities, including the induction of apoptosis, suppression of cell migration, and modulation of critical signaling pathways.[2] Among its derivatives, delphinidin-3-O-glucoside is noted for its potential anticancer activity, partly due to its bioavailability.[3][4]
This technical guide provides an in-depth overview of the apoptotic effects of delphinidin 3-glucoside on various cancer cell lines. It consolidates quantitative data from preclinical studies, details the underlying molecular mechanisms and signaling pathways, and provides standardized experimental protocols for researchers investigating its therapeutic potential.
Molecular Mechanisms of Delphinidin 3-Glucoside-Induced Apoptosis
Delphinidin 3-glucoside and its aglycone, delphinidin, induce programmed cell death in cancer cells through a multi-faceted approach involving the generation of reactive oxygen species (ROS), cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and apoptosis.
Induction of Oxidative Stress and Mitochondrial Dysfunction
A primary mechanism involves the induction of ROS. In leukemia Jurkat cells, delphinidin 3-glucoside and its related compound delphinidin-3-O-rutinoside were found to induce the formation of ROS.[1] This increase in intracellular ROS can lead to a loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[2] The disruption of the mitochondrial membrane potential facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which subsequently activates the caspase cascade.[1] For instance, delphinidin 3-sambubioside, a similar glycoside, was shown to cause the release of cytochrome c in HL-60 leukemia cells.[1]
Modulation of Key Apoptotic Signaling Pathways
D3G and delphinidin exert their pro-apoptotic effects by intervening in several critical signaling cascades.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Delphinidin glycosides have been shown to induce apoptosis by dysregulating this pathway. In Jurkat cells, treatment led to the dephosphorylation of Akt and the downstream pro-apoptotic protein Bad.[1] The aglycone delphinidin has also been shown to suppress the Akt/mTOR signaling pathway in breast cancer cells.[5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a dual role in cell fate. Delphinidin has been found to inhibit the pro-survival ERK signaling pathway by decreasing the phosphorylation of key components like c-Raf, MEK1/2, and ERK1/2.[6] Concurrently, it activates the pro-apoptotic JNK signaling pathway.[6] This strategic modulation shifts the cellular balance towards apoptosis.
-
NF-κB Pathway: The NF-κB signaling pathway is a crucial mediator of inflammation and cell survival, and its constitutive activation is common in many cancers. Delphinidin effectively blocks this pathway, thereby sensitizing cancer cells to apoptosis. Studies in HER-2 positive breast cancer cells show that delphinidin treatment decreases the phosphorylation of key proteins in the NF-κB pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB.[7][6]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for controlling the mitochondrial apoptotic pathway. Delphinidin and its glycosides shift this balance in favor of apoptosis by down-regulating the expression of Bcl-2 and up-regulating the expression of Bax, thus increasing the Bax/Bcl-2 ratio.[1][7][6]
Cell Cycle Arrest
The induction of apoptosis by delphinidin compounds is often preceded by cell cycle arrest. In multiple cancer cell lines, including Jurkat leukemia and HER-2 positive breast cancer cells, treatment with delphinidin or its glycosides leads to arrest in the G2/M phase of the cell cycle.[1] This arrest prevents cancer cells from progressing through mitosis and dividing, providing a window for apoptotic mechanisms to take effect. The arrest is associated with the downregulation of key cell cycle proteins such as Cyclin B1 and Cdk1.
Quantitative Data on Apoptotic Effects
The cytotoxic and pro-apoptotic efficacy of delphinidin and its glycosides varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: IC50 Values of Delphinidin and Delphinidin 3-Glucoside in Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| Delphinidin 3-Glucoside | HCT-116 | Colorectal Carcinoma | 396 ± 23 µg/mL | [8][9] |
| Delphinidin 3-Glucoside | HT-29 | Colorectal Adenocarcinoma | 329 ± 17 µg/mL | [8][9] |
| Delphinidin | MDA-MB-453 | Breast (HER-2+) | 41.42 µM | |
| Delphinidin | BT-474 | Breast (HER-2+) | 60.92 µM | |
| Delphinidin | PEO1 | Ovarian | 18.7 µM | [10] |
| Delphinidin | SKOV3 | Ovarian | 40.5 µM | [10] |
| Delphinidin | T24 | Bladder | Significant cytotoxicity at 10–60 µg/mL | [11] |
Table 2: Summary of Pro-Apoptotic Effects and Biomarker Modulation
| Cell Line | Compound | Key Observations | Citation |
| Jurkat | D3G, D3R | Induction of apoptosis, G2/M arrest, increased Caspase-3, ROS generation, dephosphorylation of Akt/Bad, decreased Bcl-2. | [1] |
| MDA-MB-453 | Delphinidin | G2/M arrest (up to 13.58% at 80 µM), decreased Bcl-2/Bax ratio, decreased p-ERK, increased p-JNK, decreased p-NF-κB. | [7] |
| BT-474 | Delphinidin | G2/M arrest (up to 23.53% at 80 µM), decreased Bcl-2/Bax ratio, decreased p-ERK, increased p-JNK, decreased p-NF-κB. | [7] |
| PC3 | Delphinidin | Significant Annexin V staining at 60-180 µM, activation of Caspase-3 and Caspase-9. | [12] |
| HCT-116 | D3G | Decreased expression of PD-L1 immune checkpoint protein. | [8] |
| HL-60 | Delphinidin 3-sambubioside | ROS-mediated mitochondrial dysfunction, cytochrome c release. | [2] |
| D3R: Delphinidin-3-O-rutinoside |
Key Experimental Protocols
Standardized protocols are essential for the accurate assessment of the apoptotic effects of delphinidin 3-glucoside.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, MDA-MB-453) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of delphinidin 3-glucoside or vehicle control (e.g., DMSO). Incubate for a specified period, typically 48 hours.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Quantification (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with delphinidin 3-glucoside as described for the viability assay.
-
Cell Harvesting: Collect all cells, including those in the supernatant (which may be apoptotic), by trypsinization and centrifugation. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI).[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry.[13]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
Methodology:
-
Protein Extraction: After treatment with D3G, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-Akt, p-ERK) and a loading control (e.g., β-actin, GAPDH).[1][3][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Conclusion and Future Directions
The available preclinical evidence strongly supports the role of delphinidin 3-glucoside and its aglycone, delphinidin, as potent inducers of apoptosis in a variety of cancer cell lines. The mechanisms of action are comprehensive, involving the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which ultimately leads to cell cycle arrest and the activation of the intrinsic apoptotic cascade.
For drug development professionals, D3G represents a promising natural compound for further investigation. Future research should focus on:
-
In Vivo Efficacy: Translating these in vitro findings into well-designed animal models to assess anti-tumor efficacy, optimal dosing, and safety profiles.[5]
-
Bioavailability and Metabolism: Investigating the metabolism of D3G and the bioavailability of its active forms to better understand its therapeutic potential in a clinical context.
-
Combination Therapies: Exploring the synergistic effects of D3G with conventional chemotherapy agents or targeted therapies to enhance treatment efficacy and potentially overcome drug resistance.
-
Mechanism in Other Cancers: Expanding the investigation to a wider range of cancer types to identify other malignancies that may be sensitive to D3G-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 10. mdpi.com [mdpi.com]
- 11. phcog.com [phcog.com]
- 12. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Phytoestrogen Activity of Delphinidin 3-glucoside chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3-glucoside chloride, an anthocyanin commonly found in pigmented fruits and vegetables like Hibiscus sabdariffa, is a subject of growing interest for its diverse bioactive properties.[1] Among these, its potential as a phytoestrogen—a plant-derived compound that mimics or modulates the action of endogenous estrogens—positions it as a candidate for further investigation in hormone-dependent conditions. This document provides an in-depth technical overview of the phytoestrogenic activity of this compound, focusing on quantitative data, mechanisms of action, and detailed experimental protocols.
Quantitative Data on Phytoestrogenic Activity
The phytoestrogenic potential of a compound is quantified by its ability to bind to estrogen receptors (ERs) and elicit a biological response. The following table summarizes the available quantitative data for Delphinidin 3-glucoside and its aglycone, Delphinidin.
| Compound | Assay Type | Target | Metric | Value | Reference |
| This compound | Estrogen Receptor Binding | ERβ | IC50 | 9.7 μM | [1] |
| Delphinidin 3-glucoside | Estrogen Receptor Binding | ERβ | Affinity noted | Showed affinity | [2] |
| Delphinidin 3-glucoside | Estrogen Receptor Binding | ERα | Affinity noted | No affinity observed | [2] |
| Delphinidin | Cell Proliferation (MCF-7) | - | IC50 | 120 µM | [3] |
| Delphinidin | Computational Docking | ERα | Binding Energy | -8.8 Kcal/mol | [4] |
| Delphinidin | Computational Docking | ERβ | Binding Energy | -8.58 Kcal/mol | [4] |
Note: Data for Delphinidin (the aglycone form) is included for comparative purposes, as it is a related and often co-occurring compound.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its phytoestrogenic activity through selective binding to Estrogen Receptor Beta (ERβ).[1][2] This interaction can trigger a cascade of downstream signaling events. While its direct influence on classic estrogenic pathways is established through its ERβ affinity, a significant body of research points to its modulatory effects on other signaling pathways implicated in hormone-responsive cancers, particularly the PI3K/Akt pathway.
In breast cancer models, Delphinidin 3-glucoside has been shown to suppress carcinogenesis by inhibiting the Akt/HOTAIR signaling pathway.[5][6] This mechanism involves the repression of Akt activation, which in turn promotes the expression of Interferon Regulatory Factor-1 (IRF1). IRF1 then binds to the promoter of the long non-coding RNA HOTAIR, inhibiting its expression and thereby suppressing cancer progression.[5][6]
Caption: ERβ-mediated signaling by Delphinidin 3-glucoside.
Caption: Inhibition of the Akt/HOTAIR pathway by Delphinidin 3-glucoside.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of phytoestrogen activity. Below are protocols for key in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for estrogen receptors by measuring its ability to displace a radiolabeled estrogen ligand.
Methodology:
-
Receptor Preparation: Utilize purified recombinant human ERα or ERβ.
-
Reaction Mixture: In a 96-well plate, combine the estrogen receptor, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Estradiol), and varying concentrations of this compound in a binding buffer.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate receptor-bound from unbound radioligand using a method like dextran-coated charcoal absorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
MCF-7 Cell Proliferation Assay (SRB Assay)
This assay assesses the effect of the compound on the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).
Methodology:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 2×10⁵ cells/mL and allow them to attach for 24 hours.[3]
-
Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped fetal bovine serum for 24-48 hours to minimize background estrogenic effects.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 200 µM) for the desired period (e.g., 24 to 120 hours).[3] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17β-estradiol).
-
Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[3]
Estrogen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription through an estrogen receptor-mediated mechanism.
Methodology:
-
Cell Line: Use a human cell line (e.g., T47D, HEK293) stably transfected with two plasmids: one expressing either ERα or ERβ, and a reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., luciferase).[7][8]
-
Cell Plating and Treatment: Plate the cells in a 96-well plate. After attachment, treat the cells with various concentrations of this compound for 24 hours.[9]
-
Cell Lysis: Wash the cells with PBS and add a lysis buffer to release the cellular contents, including the expressed reporter protein.
-
Luminometry: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate.
-
Measurement: Immediately measure the light output (luminescence) using a luminometer.[9]
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary. Plot the relative luminescence units against the compound concentration to determine the EC50 (concentration for 50% of maximal activation). The effect can be confirmed by co-treatment with an ER antagonist like ICI 182,780, which should inhibit the response.[9]
Caption: Workflow for an Estrogen Receptor (ER) reporter gene assay.
Conclusion
This compound demonstrates clear phytoestrogenic activity, characterized by a selective binding affinity for ERβ.[1][2] Beyond direct receptor interaction, its ability to modulate key cancer-related signaling pathways, such as Akt/HOTAIR, highlights a multi-faceted mechanism of action that warrants further exploration.[5][6] The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies. Future investigations should aim to expand the quantitative dataset, particularly regarding ERα and ERβ functional agonism versus antagonism, and to validate these in vitro findings in relevant preclinical in vivo models to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 4. preprints.org [preprints.org]
- 5. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. Cyanidin-3-o-Glucoside Pharmacologically Inhibits Tumorigenesis via Estrogen Receptor β in Melanoma Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Delphinidin 3-Glucoside Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3-glucoside chloride is a naturally occurring anthocyanin responsible for the blue and purple pigmentation in many fruits and flowers. Beyond its role as a colorant, it is a subject of increasing interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle
This method utilizes reversed-phase HPLC with UV-Vis detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). The acidic mobile phase helps to maintain the flavylium cation form of the anthocyanin, which is essential for its stability and detection. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. An internal standard can be used to improve the accuracy and precision of the quantification.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Reversed-phase C18 column (e.g., Agilent ZORBAX StableBond SB-C18, 4.6 x 150 mm, 2.7 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon)
-
Vortex mixer
-
Centrifuge
Reagents and Standards
-
This compound reference standard (≥95% purity)
-
Cyanidin 3,5-di-O-glucoside chloride (as internal standard, optional)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA) (HPLC grade)
-
Ultrapure water (Type I)
Preparation of Standard Solutions
3.1. Stock Standard Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol containing 0.1% HCl in a volumetric flask to obtain a stock solution of 100 µg/mL.[1]
-
Store the stock solution at 4°C in the dark.
3.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase.
-
A typical concentration range for the calibration curve is 0.625, 1.25, 2.5, 5.0, and 10.0 µg/mL.[2]
-
For analysis in plasma, a higher concentration range may be required (e.g., 250, 500, 1000, 2000, and 3000 ng/mL).[1]
3.3. Internal Standard (IS) Solution (Optional)
-
Prepare a stock solution of the internal standard (e.g., cyanidin 3,5-di-O-glucoside chloride) in a similar manner to the analyte stock solution.
-
Prepare a working IS solution at a fixed concentration (e.g., 500 ng/mL) by diluting the IS stock solution with the mobile phase.[1]
Preparation of Mobile Phase
-
Mobile Phase A: 5% formic acid in ultrapure water (v/v).
-
Mobile Phase B: 100% Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
Sample Preparation
5.1. Plant Extracts (e.g., Fruits, Flowers)
-
Homogenize a known weight of the plant material.
-
Extract the anthocyanins with an appropriate volume of acidified methanol (e.g., methanol with 1% HCl, v/v).
-
Vortex or sonicate the mixture for a specified time.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure if necessary.
-
Reconstitute the dried extract in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
5.2. Beverage Samples (e.g., Juices, Wine)
-
For clear beverages, direct injection after filtration through a 0.45 µm syringe filter may be sufficient.[3]
-
For cloudy beverages, centrifugation may be required before filtration.
-
Dilute the sample with the mobile phase if the anthocyanin concentration is expected to be high.
5.3. Plasma Samples
-
To 500 µL of plasma, add a known amount of internal standard (if used).
-
Precipitate proteins by adding an equal volume of acidified acetonitrile or by using a protein precipitation plate.
-
Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
HPLC Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 2.7 µm)[1] |
| Mobile Phase A | 5% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min: 5% B1-10 min: 5-25% B10-12 min: 25-5% B12-15 min: 5% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 520 nm[5] |
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.625 - 10.0 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.07 - 47 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.20 - 213 ng/mL | [1][2] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (% Recovery) | 80 - 120% | [6] |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of blank samples, spiked samples, and standards.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in a spiked matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Mandatory Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: HPLC method validation parameter relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Delphinidin 3-glucoside Chloride: Application Notes and Protocols for Use as an HPLC Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper use of Delphinidin 3-glucoside chloride as a reference standard in High-Performance Liquid Chromatography (HPLC) for the identification and quantification of anthocyanins.
Introduction
This compound, also known as Myrtillin chloride, is a major anthocyanin found in various pigmented plants, including blueberries, blackcurrants, and roselle (Hibiscus sabdariffa)[1][2]. As a primary reference standard, it is essential for the accurate quantification of this and other related anthocyanins in food products, beverages, natural health products, and pharmaceutical preparations[3][4]. Its high purity, typically ≥95.0% as determined by HPLC, ensures reliable and reproducible results in chromatographic analysis[3].
Physicochemical Properties and Storage
Proper handling and storage of the reference standard are critical to maintain its integrity and ensure accurate analytical results.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₁ClO₁₂ | [3][5] |
| Molecular Weight | 500.84 g/mol | [3][6] |
| CAS Number | 6906-38-3 | [3][5] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble in water, DMSO (~10 mg/ml), and dimethylformamide (~1.5 mg/ml). The solubility in PBS (pH 7.2) is approximately 0.2 mg/ml. | [7][8] |
| Storage Conditions | Store at -20°C in a dry, dark place.[1][3][5] | |
| Stability | Stable for at least 4 years when stored correctly.[7] Aqueous solutions are not recommended to be stored for more than one day.[7] |
HPLC Method for Quantification of Delphinidin 3-glucoside
This protocol provides a general HPLC method adaptable for the analysis of Delphinidin 3-glucoside in various sample matrices. Method validation, including parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), is crucial for each specific application[9][10].
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 2 µm particle size, 2 mm i.d., 100 mm length) |
| Mobile Phase A | 10% Phosphoric Acid in Water |
| Mobile Phase B | Methanol containing 2% HCl |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is typically used to separate anthocyanins. The exact gradient should be optimized based on the specific sample matrix and the anthocyanins of interest. |
| Flow Rate | 0.2 mL/min (for u-HPLC) |
| Column Temperature | 40°C |
| Detection Wavelength | 520 nm (for anthocyanins) |
| Injection Volume | 5-20 µL |
Note: This is a general method and may require optimization for specific applications and instrumentation.
Quantitative Data from Literature
The following table summarizes key quantitative parameters reported for the HPLC analysis of Delphinidin 3-glucoside.
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | ≥0.950 | Rat Plasma | [9] |
| Recovery | 80.377% | Rat Plasma | [9] |
| LOD | 47 ng/mL | Rat Plasma | [9] |
| LOQ | 213 ng/mL | Rat Plasma | [9] |
| LOD | 1.56 µg/mL | Bilberry Products | [11] |
| LOQ | 6.25 µg/mL | Bilberry Products | [11] |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Accurate preparation of standard solutions is fundamental for generating a reliable calibration curve.
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol.[12] This stock solution should be stored at 4°C and freshly prepared as needed.[12]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for the calibration curve (e.g., 250, 500, 1000, 2000, 3000 ng/mL).[12]
Sample Preparation
The sample preparation method will vary depending on the matrix. The goal is to extract the anthocyanins and remove interfering substances.
-
For Plant Material (e.g., Grapes):
-
Weigh approximately 1.0 g of the homogenized sample into a vial.
-
Add 2 mL of dimethyl sulfoxide (DMSO) and vortex for 1 minute.
-
Let the mixture stand in the dark for 10 minutes.
-
Add 8 mL of methanol containing 2% HCl and 0.5 mg/mL of butylated hydroxytoluene (BHT) as an antioxidant.
-
Vortex for 5 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[13]
-
-
For Liquid Samples (e.g., Plasma): Solid-phase extraction (SPE) is often employed to clean up and concentrate anthocyanins from biological fluids.[10] The specific SPE protocol will depend on the chosen sorbent and the sample matrix.
Building a Calibration Curve
-
Inject the prepared working standard solutions into the HPLC system, starting with the lowest concentration.
-
Record the peak area for Delphinidin 3-glucoside at each concentration.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥0.99 is generally considered acceptable.
Signaling Pathway Involvement
Delphinidin 3-glucoside has been shown to exhibit various biological activities, including antitumor effects. One of the proposed mechanisms involves the modulation of the pAKT/IRF1/HOTAIR signaling pathway.[1]
Caption: Proposed signaling pathway of Delphinidin 3-glucoside.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Delphinidin 3-glucoside in a sample using an HPLC reference standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myrtillin - Wikipedia [en.wikipedia.org]
- 3. This compound phyproof Reference Substance 6906-38-3 [sigmaaldrich.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. standards.chromadex.com [standards.chromadex.com]
- 6. This compound | C21H21ClO12 | CID 165558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. carlroth.com [carlroth.com]
- 9. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 10. eprints.usm.my [eprints.usm.my]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. academic.oup.com [academic.oup.com]
Cell culture protocols for delphinidin 3-glucoside treatment
Application Notes: Delphinidin 3-Glucoside in Cell Culture
Introduction
Delphinidin 3-glucoside (D3G) is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, such as black currants, eggplant, and berries.[1] As a member of the flavonoid class of polyphenols, D3G is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[2] In cellular and molecular biology, D3G is investigated for its ability to modulate critical signaling pathways, induce apoptosis, and inhibit cell proliferation in various cancer cell lines. These characteristics make it a compound of significant interest for drug development and cancer research.[3][4] This document provides an overview of its biological effects, quantitative data on its efficacy, and detailed protocols for its application in cell culture experiments.
Data Presentation
Table 1: In Vitro Efficacy of Delphinidin and Delphinidin 3-Glucoside (D3G)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Delphinidin and its glycoside, D3G, across various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the biological process (e.g., cell proliferation) by 50%.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Delphinidin | MDA-MB-453 | Breast (HER-2+) | 41.42 µM | [5] |
| Delphinidin | BT-474 | Breast (HER-2+) | 60.92 µM | [5] |
| Delphinidin | PEO1 | Ovarian | < 100 µM | [6] |
| Delphinidin | SKOV3 | Ovarian | < 100 µM | [6] |
| Delphinidin 3-Glucoside | HCT-116 | Colorectal | 396 ± 23 µg/mL (~851 µM) | [7][8] |
| Delphinidin 3-Glucoside | HT-29 | Colorectal | 329 ± 17 µg/mL (~707 µM) | [7][8] |
| Delphinidin 3-Glucoside | B-CLL | Leukemia | Induces apoptosis at 30-100 µM | [9] |
| Delphinidin 3-Glucoside | - | EGFR Inhibition | 2.37 µM | [9] |
| Delphinidin 3-Glucoside | - | ERβ Binding | 9.7 µM | [9] |
Table 2: Summary of Experimental Conditions and Cellular Effects of D3G
This table outlines common experimental conditions for D3G treatment and the corresponding observed biological outcomes in different cell lines.
| Cell Line(s) | Cancer Type | D3G Concentration(s) | Treatment Duration | Observed Effects | Citation(s) |
| MDA-MB-453, BT-474 | Breast (HER-2+) | 20, 40, 80 µM (Delphinidin) | 48 hours | Inhibition of cell viability, G2/M cell cycle arrest, induction of apoptosis. | [5] |
| MCF10A | Breast (Epithelial) | 0-40 µM | 30 days (co-treatment) | Suppresses carcinogenic transformation, downregulates HOTAIR expression. | [9][10] |
| HCT-116, HT-29 | Colorectal | 100-600 µg/mL | 24 hours | Inhibition of cell viability, induction of apoptosis. | [7] |
| Jurkat | Leukemia | Not specified | Not specified | Pro-apoptotic effects mediated by caspase-3. | [3] |
| LNCaP | Prostate | Not specified | Not specified | Inhibits DHT-induced cell growth. | [3] |
| HUVECs | Endothelial | 1-100 µM | Not specified | Inhibits oxLDL-induced endothelial dysfunction. | [9] |
Experimental Workflow and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of Delphinidin 3-glucoside on cancer cell lines.
Caption: General workflow for in vitro analysis of Delphinidin 3-glucoside effects.
D3G-Mediated Anti-Cancer Signaling Pathways
Delphinidin 3-glucoside exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer.
Caption: D3G inhibits key pro-survival signaling pathways like PI3K/Akt and MAPK.
D3G-Mediated Pro-Apoptotic Pathway
D3G promotes programmed cell death (apoptosis) primarily through the intrinsic mitochondrial pathway.
Caption: D3G induces apoptosis via the mitochondrial caspase cascade.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12][13]
Materials:
-
96-well cell culture plates
-
Delphinidin 3-glucoside (D3G)
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of D3G in culture medium. Remove the old medium from the wells and add 100 µL of the D3G-containing medium. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[12]
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]
Materials:
-
6-well cell culture plates
-
D3G and vehicle
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (1X)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with desired concentrations of D3G and controls for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at ~300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15][17]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[17] Analyze the samples on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation levels of specific proteins involved in signaling pathways affected by D3G.[19][20][21][22][23]
Materials:
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
D3G and vehicle
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them by adding 1X SDS sample buffer or cold lysis buffer.[19] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation: Normalize the protein amounts for each sample. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[21]
-
SDS-PAGE: Load equal amounts of protein (10-50 µg) into the wells of an SDS-PAGE gel.[21] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19][23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[23]
References
- 1. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. bosterbio.com [bosterbio.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
Application Notes: Investigating EGFR Inhibition Pathways with Delphinidin 3-Glucoside
References
- 1. Inhibition of epidermal growth factor receptor signaling pathway by delphinidin, an anthocyanidin in pigmented fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delphinidin Reduces Cell Proliferation and Induces Apoptosis of Non-Small-Cell Lung Cancer Cells by Targeting EGFR/VEGFR2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com.cn [promega.com.cn]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. goldbio.com [goldbio.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of Delphinidin 3-Glucoside Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delphinidin 3-glucoside (D3G), also known as myrtillin, is a prominent anthocyanin found in various berries, eggplants, and other pigmented plants.[1][2] As a potent antioxidant, it is of significant interest for its potential applications in pharmaceuticals, nutraceuticals, and natural food colorants.[3] However, the inherent instability of anthocyanins, including D3G, presents a major challenge during processing, storage, and formulation.[4] The stability of D3G is highly sensitive to environmental factors such as pH, temperature, light, and oxygen.[4][5] Spectrophotometry offers a rapid, accessible, and reliable method for quantifying D3G and monitoring its degradation, making it an essential tool in research and development. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of delphinidin 3-glucoside using spectrophotometric analysis.
Factors Influencing Delphinidin 3-Glucoside Stability
The structural integrity and color of D3G are dependent on several factors:
-
pH: The structure of D3G undergoes reversible transformations with changes in pH, leading to significant color variations.[6] At low pH (e.g., pH 1.0-3.0), it predominantly exists as the stable, intensely colored red flavylium cation.[4][5] As the pH increases to 4-6, it can convert to a blue quinoidal base, a colorless carbinol pseudobase, and a pale yellow chalcone.[4] At pH values above 7, degradation is accelerated.[4]
-
Temperature: Elevated temperatures significantly accelerate the degradation of D3G.[7][8] The degradation process often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the anthocyanin.[8] Thermal degradation can involve hydrolysis of the glycosidic bond and the opening of the heterocyclic ring, resulting in loss of color and antioxidant activity.[9]
-
Light and Oxygen: Exposure to light and oxygen can induce photo-oxidation and degradation of D3G.[10] Storing samples in the dark and under inert atmosphere is recommended to minimize these effects.[7][9]
-
Co-pigmentation: The presence of other compounds, such as proteins or other flavonoids, can enhance the stability of D3G through co-pigmentation. For instance, soybean protein isolate has been shown to improve the sunlight and thermal stability of D3G.[5]
Quantitative Stability Data
The stability of delphinidin 3-glucoside is often quantified by its degradation rate constant (k) and half-life (t₁/₂). The data below, compiled from various studies on anthocyanins, illustrates the impact of different conditions.
Table 1: Thermal Degradation Kinetics of Anthocyanins (including D3G) at Various Temperatures
| Temperature (°C) | Rate Constant (k) | Half-life (t₁/₂) | Matrix / Conditions | Source |
| 4 | 1.0 x 10⁻³ day⁻¹ | 99.0 weeks | Mao juice | [11] |
| 25 | - | 5.73 days | Purple rice beverage | [12] |
| 30 | - | 9.1 weeks | Mao juice | [11] |
| 35 | - | 397.68 hours | Grape juice | [12] |
| 40 | - | 62.3 - 154.0 min | Anthocyanin solution | [12] |
| 60 | Varies with pH | Varies with pH | Black rice bran extract | [8] |
| 80 | Varies with pH | Varies with pH | Black rice bran extract | [8] |
| 100 | Varies with pH | Varies with pH | Black rice bran extract | [8] |
Note: Degradation kinetics are highly dependent on the specific matrix (e.g., juice, purified extract) and other components present.
Table 2: Influence of pH on Anthocyanin Degradation (Thermal)
| pH | Activation Energy (Ea) | Half-life (t₁/₂) Trend | Degradation Rate (k) Trend | Source |
| 2.0 | Higher | Lower | Lower | [8] |
| 3.0 | ↓ | ↑ | ↑ | [8] |
| 4.0 | ↓ | ↑ | ↑ | [8] |
| 5.0 | Lower | Higher | Higher | [8] |
General Trend: For thermal degradation, increasing the pH from 2.0 to 5.0 leads to lower activation energies, meaning less energy is required to initiate degradation.[8] Consequently, the degradation rate constant (k) increases, and the half-life (t₁/₂) decreases with higher pH under heating.[8]
Experimental Protocols
Protocol 1: Quantification of Total Monomeric Anthocyanin Content by pH Differential Method
This method is based on the structural transformation of anthocyanins with a change in pH, which is reflected in their absorbance spectra.[6] It allows for the accurate measurement of total anthocyanins.[6]
Materials:
-
Delphinidin 3-glucoside sample
-
Potassium chloride (KCl) buffer, 0.025 M, pH 1.0
-
Sodium acetate (CH₃COONa) buffer, 0.4 M, pH 4.5
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the D3G-containing extract or compound.
-
Dilution: Dilute the stock solution with the pH 1.0 KCl buffer to an appropriate concentration, such that the absorbance at the maximum visible wavelength (λvis-max, ~520 nm for D3G) is within the linear range of the spectrophotometer (typically < 1.2 AU).[6] Record the dilution factor (DF).
-
pH 1.0 Measurement: Transfer the diluted sample to a cuvette and measure the absorbance at λvis-max (~520 nm) and at 700 nm against a water or buffer blank. The reading at 700 nm corrects for any haze or turbidity.
-
pH 4.5 Measurement: Prepare a second dilution of the stock solution using the pH 4.5 sodium acetate buffer. Use the same dilution factor (DF) as in step 2.
-
pH 4.5 Measurement: Measure the absorbance of the pH 4.5 sample at λvis-max (~520 nm) and at 700 nm.
-
Calculation:
-
First, calculate the absorbance difference (A) for each sample:
-
A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5[13]
-
-
Next, calculate the monomeric anthocyanin concentration, expressed as D3G equivalents (mg/L):
-
Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l)
-
Where:
-
A = Absorbance difference calculated above
-
MW (Molecular Weight) = 465.38 g/mol (for Delphinidin 3-glucoside)
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) = 29,000 L·mol⁻¹·cm⁻¹ (a common value for D3G, but should be determined empirically if possible)
-
l (pathlength) = 1 cm
-
1000 = Factor to convert g to mg
-
-
-
Protocol 2: Kinetic Analysis of Thermal Degradation
This protocol determines the degradation rate constant (k) and half-life (t₁/₂) of D3G at a specific temperature. Degradation is assumed to follow first-order kinetics.[8]
Materials:
-
D3G solution prepared in a suitable buffer (e.g., pH 3.5 citrate buffer)
-
Thermostatic water bath or incubator
-
UV-Vis Spectrophotometer
-
Small, sealed, light-protected vials (e.g., amber glass vials)
Procedure:
-
Preparation: Prepare a solution of D3G at a known initial concentration (C₀) in the desired buffer. The initial concentration can be determined using Protocol 1.
-
Incubation: Aliquot the solution into several sealed vials to minimize evaporation and exposure to air during the experiment. Place the vials in the water bath set to the desired temperature (e.g., 60, 80, or 100 °C).[8]
-
Time-Point Sampling: At regular time intervals (t), remove one vial from the water bath and immediately cool it in an ice bath to stop the degradation reaction.
-
Measurement: Measure the absorbance of the cooled sample using the pH differential method (Protocol 1) to determine the concentration of D3G (Cₜ) remaining at that time point.
-
Data Analysis:
-
The degradation of anthocyanins typically follows a first-order kinetic model.[8] The integrated rate law is:
-
ln(Cₜ / C₀) = -kt
-
-
Plot ln(Cₜ / C₀) versus time (t). The data should yield a straight line.
-
The slope of the line is equal to -k, where k is the degradation rate constant (e.g., in min⁻¹ or h⁻¹).
-
Calculate the half-life (t₁/₂), which is the time required for the concentration to decrease by 50%:
-
t₁/₂ = 0.693 / k
-
-
Visualizations
Caption: Workflow for kinetic analysis of D3G stability.
Caption: pH-dependent structural changes and degradation of D3G.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. DELPHINIDIN-3-GLUCOSIDE | 6906-38-3 [chemicalbook.com]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Soybean Protein Isolate-7s on Delphinidin-3-O-Glucoside from Purple Corn Stability and Their Interactional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 7. biolink.no [biolink.no]
- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the stability of delphinidin 3-glucoside solutions
Welcome to the technical support center for delphinidin 3-glucoside (D3G) solutions. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of D3G during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to help you maintain the integrity of your D3G solutions.
Frequently Asked Questions (FAQs)
Q1: My delphinidin 3-glucoside solution is rapidly losing its color. What are the primary factors affecting its stability?
A1: The stability of delphinidin 3-glucoside is influenced by several environmental and chemical factors. The most critical factors are:
-
pH: D3G is most stable in acidic conditions (pH < 3), where it exists predominantly as the red flavylium cation. As the pH increases (pH 4-6), it can convert to a colorless carbinol pseudo-base and a blue quinoidal base. Above pH 7, degradation accelerates.[1][2][3]
-
Temperature: Elevated temperatures significantly accelerate the degradation of D3G.[4][5][6] It is highly recommended to store D3G solutions at low temperatures (< -5°C) for long-term stability.[6]
-
Light: Exposure to light, especially UV light, can cause photodegradation of D3G.[7][8] Solutions should be protected from light during storage and experiments whenever possible.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of D3G, especially at higher temperatures.[9]
-
Enzymes: Enzymes such as polyphenol oxidases and peroxidases can degrade anthocyanins.[5]
-
Metal Ions: Certain metal ions can form complexes with D3G, leading to changes in color and stability.[10][11]
Q2: What is the expected half-life of a delphinidin 3-glucoside solution?
A2: The half-life of D3G is highly dependent on the specific conditions of the solution. The following table summarizes the degradation kinetics under various conditions.
| Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Storage Temperature | |||
| 5°C | 397.68 days (predicted for anthocyanins) | - | [12] |
| 25°C | 5.73 days (predicted for anthocyanins) | - | [12] |
| 35°C | - | - | [12] |
| 100°C (in water bath) | Follows first-order kinetics within 100 min | - | [11] |
| pH and Temperature | |||
| pH 2.0-5.0, 60-100°C | Half-life values increase with increasing pH | Rate constant increases with increasing temperature and pH | [13] |
| Light Exposure | |||
| High illuminance (3968.30 lx) | 28.20 hours | Follows second-order reaction kinetics | [7][8] |
Q3: How can I improve the stability of my delphinidin 3-glucoside solution during my experiments?
A3: Several methods can be employed to enhance the stability of D3G solutions:
-
pH Adjustment: Maintain a low pH (ideally below 3.0) to keep D3G in its most stable flavylium cation form.[1][14]
-
Temperature Control: Store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage) and minimize exposure to high temperatures during experiments.[4][6]
-
Light Protection: Use amber vials or cover containers with aluminum foil to protect the solution from light.[7]
-
Co-pigmentation: The addition of certain colorless compounds, known as co-pigments, can stabilize the color of D3G through molecular association. Effective co-pigments include phenolic acids (e.g., chlorogenic acid, ferulic acid), flavonoids (e.g., catechin), and other plant extracts.[15][16][17][18]
-
Addition of Proteins: Proteins like soybean protein isolate can form complexes with D3G, enhancing its stability against heat and light.[11]
-
Encapsulation: For applications requiring longer-term stability or controlled release, microencapsulation or nanoencapsulation techniques can be used to create a protective barrier around the D3G molecule.[19][20][21][22] Common encapsulating agents include maltodextrin, whey protein, and chitosan.[20][21]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color loss (fading to colorless) | - High pH (> 4) - Exposure to high temperature - Presence of oxygen | - Adjust pH to < 3 with a suitable acid (e.g., citric acid, HCl). - Work on ice or in a temperature-controlled environment. - De-gas solutions and store under an inert atmosphere (e.g., nitrogen, argon). |
| Color change to blue or purple | - Increase in pH to neutral or slightly acidic range (pH 5-7) | - Lower the pH of the solution to the acidic range (< 3). |
| Formation of brown pigments | - Prolonged exposure to high temperatures and oxygen - Enzymatic degradation | - Minimize heating time and de-aerate solutions. - If working with crude extracts, consider enzyme inactivation steps (e.g., blanching). |
| Precipitation in the solution | - Complexation with metal ions - Saturation of the solution | - Use deionized water and avoid metal containers. Consider adding a chelating agent (e.g., EDTA) if metal contamination is suspected. - Ensure the concentration of D3G is within its solubility limit under the given conditions. |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability of Delphinidin 3-Glucoside
This protocol outlines a method to determine the degradation kinetics of D3G at different temperatures.
Materials:
-
Delphinidin 3-glucoside solution of known concentration
-
pH buffer (e.g., citrate buffer, pH 3.0)
-
Spectrophotometer or HPLC-DAD system
-
Water baths or incubators set at desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C)
-
Amber vials
Methodology:
-
Prepare a stock solution of D3G in the desired pH buffer.
-
Aliquot the solution into several amber vials.
-
Place the vials in the pre-heated water baths or incubators.
-
At regular time intervals, remove a vial from each temperature setting and immediately cool it in an ice bath to stop the degradation reaction.
-
Measure the absorbance of the solution at the maximum wavelength for D3G (around 520-530 nm) using a spectrophotometer, or quantify the D3G concentration using a validated HPLC method.
-
Plot the natural logarithm of the concentration (or absorbance) versus time to determine the degradation rate constant (k) and the half-life (t½) at each temperature. The degradation of anthocyanins typically follows first-order kinetics.[12][13]
Protocol 2: Assessing the Effect of Co-pigmentation on D3G Stability
This protocol describes how to evaluate the stabilizing effect of a co-pigment on a D3G solution.
Materials:
-
Delphinidin 3-glucoside solution
-
Co-pigment solution (e.g., chlorogenic acid, catechin)
-
pH buffer (e.g., pH 3.5)
-
Spectrophotometer
Methodology:
-
Prepare a series of solutions containing a fixed concentration of D3G and varying molar ratios of the co-pigment (e.g., 1:1, 1:5, 1:10 D3G:co-pigment).
-
Prepare a control solution with only D3G in the same buffer.
-
Measure the initial absorbance spectra (e.g., 400-700 nm) of all solutions. A hyperchromic effect (increase in color intensity) and a bathochromic shift (shift to a longer wavelength) indicate co-pigmentation.
-
Store the solutions under specific stress conditions (e.g., elevated temperature or light exposure).
-
Monitor the absorbance at the maximum wavelength over time for both the control and co-pigmented solutions.
-
Compare the degradation rates to determine the protective effect of the co-pigment.
Visual Guides
Caption: Factors influencing the stability of Delphinidin 3-Glucoside.
Caption: Workflow for a D3G stability study.
Caption: pH-dependent structural changes of Delphinidin 3-Glucoside.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of different storage temperature on changes of Delphinidin-3-O-glucoside and Malvidin-3-O-glucoside | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. biolink.no [biolink.no]
- 7. Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Anthocyanins: Factors Affecting Their Stability and Degradation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Soybean Protein Isolate-7s on Delphinidin-3-O-Glucoside from Purple Corn Stability and Their Interactional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Influence of different phenolic copigments on the color of malvidin 3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Optimizing HPLC separation of delphinidin 3-glucoside from other anthocyanins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of delphinidin 3-glucoside from other anthocyanins.
Troubleshooting Guide & FAQs
Question: Why am I observing poor resolution between delphinidin 3-glucoside and other structurally similar anthocyanins, such as cyanidin-3-O-glucoside and petunidin-3-O-glucoside?
Answer: Poor resolution between these anthocyanins is a common challenge due to their structural similarities. Delphinidin, cyanidin, and petunidin differ only by the number of hydroxyl and methoxyl groups on the B-ring, leading to similar retention behaviors on reversed-phase columns.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Acid Modifier: Anthocyanins are most stable and have better peak shapes at a low pH (typically < 3).[1] Formic acid, phosphoric acid, or trifluoroacetic acid are commonly used.[2][3][4] Ensure the mobile phase is sufficiently acidic to maintain the flavylium cation form of the anthocyanins.
-
Organic Solvent: Acetonitrile generally provides better selectivity and lower backpressure compared to methanol for separating anthocyanin glucosides. Experiment with different gradients of acetonitrile and acidified water.[3][5]
-
-
Adjust the Gradient Elution Program: A shallow gradient is often necessary to resolve closely eluting compounds. Try decreasing the rate of organic solvent increase during the elution of the critical pair.
-
Column Selection:
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm fully porous or 2.6-2.7 µm core-shell) offer higher efficiency and can significantly improve resolution.[6][7]
-
Stationary Phase: A C18 column is the most common choice for anthocyanin separation.[6][8][9] Consider a column with a high surface area or one specifically designed for low pH conditions to ensure stability.[4][10]
-
-
Column Temperature: Increasing the column temperature can improve efficiency and alter selectivity.[11] However, be cautious as high temperatures can degrade anthocyanins. An optimal temperature is often between 30°C and 50°C.[5][11][12]
Question: My anthocyanin peaks are showing significant tailing. What are the potential causes and how can I fix this?
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: An insufficiently low pH can lead to the presence of multiple forms of the anthocyanin, causing peak tailing. Ensure the pH is low enough (typically pH 1-3) to suppress the ionization of silanol groups on the silica-based stationary phase and maintain the anthocyanins in their flavylium cation form.[1] Using an acid like phosphoric acid can be effective.[4]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
-
Column Degradation: Prolonged use at low pH can degrade the stationary phase of standard C18 columns.[2] Using a column specifically designed for low pH stability, such as those with sterically protected ligands, can prevent this issue and maintain good peak shape.[4]
Question: How can I reduce the total run time of my HPLC analysis without compromising the separation of delphinidin 3-glucoside?
Answer: Reducing analysis time is crucial for high-throughput screening.
Strategies for Faster Analysis:
-
Use Superficially Porous (Core-Shell) Columns: These columns provide high efficiency comparable to sub-2 µm fully porous particles but with lower backpressure.[2][6] This allows for the use of higher flow rates, significantly reducing run times while maintaining resolution.[2]
-
Increase Flow Rate: If your system's backpressure limits allow, increasing the flow rate can shorten the analysis time. This is particularly effective with core-shell columns.
-
Optimize the Gradient: After the critical peaks of interest have eluted, you can implement a steep gradient increase to quickly elute any remaining, more strongly retained compounds, followed by a rapid re-equilibration.
-
Reduce Column Dimensions: Using a shorter column with a smaller internal diameter can decrease run times and reduce solvent consumption.[2][7]
Experimental Protocols & Data
General Protocol for HPLC-DAD Analysis of Anthocyanins
This protocol provides a general starting point for the separation of delphinidin 3-glucoside. Optimization will likely be required based on your specific sample matrix and instrument.
1. Sample Preparation:
-
For solid samples (e.g., fruit powder, plant tissue), extract anthocyanins using a solvent such as methanol or ethanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to improve stability and extraction efficiency.
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection to protect the HPLC column.[7]
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution with an acid modifier. For example, 5% formic acid in water or 0.3% phosphoric acid in water.[8][13]
-
Mobile Phase B: Acetonitrile or HPLC-grade methanol.
-
Degas both mobile phases before use to prevent air bubbles in the system.
3. HPLC Conditions:
-
Column: A reversed-phase C18 column is recommended. (See table below for examples).
-
Detection: Use a Diode Array Detector (DAD) or UV-Vis detector set at a wavelength of 520 nm, which is near the absorbance maximum for many anthocyanins.[3][5][8]
-
Injection Volume: Typically 5-20 µL, depending on sample concentration and column dimensions.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.[5]
Data Tables for HPLC Method Comparison
Table 1: Example HPLC Conditions for Anthocyanin Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acclaim RSLC 120 C18 (2.2 µm, 2.1 x 150 mm)[14] | HALO 90 Å LPH-C18 (2.7 µm, 2.1 x 100 mm)[4] | YMC-UltraHT Pro C18 RS (2 µm, 3.0 x 100 mm)[10] |
| Mobile Phase A | Water with 10% Phosphoric Acid | Water with 3% Phosphoric Acid[4] | Water with 10% Formic Acid[10] |
| Mobile Phase B | Methanol | Methanol[4] | Acetonitrile with 10% Formic Acid[10] |
| Flow Rate | 0.4 mL/min | 0.27 mL/min[4] | 0.8 mL/min |
| Temperature | 40°C | 30°C[4] | 40°C |
| Detection λ | 520 nm | 525 nm[4] | 520 nm |
| Gradient | Complex gradient over ~30 min | 23% to 60% B over 29.8 min[4] | Gradient over ~10 min |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A troubleshooting workflow for improving HPLC peak resolution.
Structural Comparison of Common Anthocyanidins
Caption: Structural relationship of delphinidin to other anthocyanidins.
References
- 1. Cyanidin-3-O-glucoside (Chrysanthemin) Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. halocolumns.com [halocolumns.com]
- 5. CN112175028B - Method for separating and preparing delphinidin-3-O- (6-O-p-coumaroyl) glucoside - Google Patents [patents.google.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ymcamerica.com [ymcamerica.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stabilizing Delphinidin 3-Glucoside in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delphinidin 3-glucoside (D3G) oxidation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Delphinidin 3-Glucoside (D3G) and why is it used in research?
Delphinidin 3-glucoside (D3G) is a naturally occurring anthocyanin, a type of flavonoid responsible for the deep red, purple, and blue pigments in many fruits and vegetables.[1] In research, D3G is investigated for its potent antioxidant, anti-inflammatory, and potential therapeutic properties, including roles in cancer prevention and cardiovascular health.[2][3] It is often used in cell culture experiments to study its effects on cellular pathways and mechanisms of action.[4]
Q2: Why does the color of my cell culture media change after adding D3G?
The color of D3G is highly dependent on the pH of its environment.[5] In acidic conditions (pH < 3), it typically appears red. As the pH increases towards neutral (typical for cell culture media, pH 7.2-7.4), the chemical structure of D3G changes, leading to a shift in color towards purple and then blue.[5][6] Further increases in pH can lead to the formation of colorless or yellowish compounds.[5] This color change is an indicator of the chemical transformation of the D3G molecule.
Q3: What are the primary factors that cause D3G to degrade in cell culture media?
Several factors can contribute to the degradation of D3G in the complex environment of cell culture media:
-
pH: Cell culture media is typically buffered to a neutral pH (around 7.4), which is a range where anthocyanins like D3G are inherently less stable compared to acidic conditions.[7][8]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the degradation of D3G.[8]
-
Oxygen: The presence of dissolved oxygen in the media can lead to oxidative degradation of D3G.
-
Light: Exposure to light, especially UV and blue light, can promote the degradation of anthocyanins.[9]
-
Metal Ions: Cell culture media contains various metal ions (e.g., iron, copper) that can act as catalysts in the oxidation of D3G.[10]
-
Media Components: While direct interactions are not fully elucidated, components in the media such as serum proteins and certain amino acids could potentially interact with and affect the stability of D3G.[11][12]
Q4: How can the oxidation of D3G affect my experimental results?
The oxidation of D3G leads to the formation of degradation products, which may have different biological activities than the parent molecule.[11] This can lead to:
-
Inaccurate assessment of D3G's potency: If a significant portion of D3G has degraded, the observed biological effects may be due to a lower concentration of the active compound or the presence of its degradation products.
-
Inconsistent results: Variability in the rate of D3G degradation between experiments can lead to poor reproducibility of results.
-
Misinterpretation of mechanisms: The observed cellular responses may be attributed to D3G itself, when in fact they are caused by its breakdown products.
Q5: What are the known degradation products of D3G?
The degradation of delphinidin can yield smaller phenolic compounds such as gallic acid and phloroglucinol aldehyde.[11] The specific degradation pathway and resulting products can be influenced by the conditions of degradation, such as pH and the presence of oxygen.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues related to D3G instability in cell culture experiments.
Problem 1: Rapid Color Change or Fading of D3G in Media
| Possible Cause | Recommended Solution |
| High pH of the media (typically 7.2-7.4) | While altering the media pH is generally not feasible for cell culture, be aware that the color will naturally be different than in an acidic stock solution. For short-term experiments, consider using a buffer system that is slightly more acidic if your cell line can tolerate it. |
| Presence of catalytic metal ions in media | Prepare D3G stock solutions in metal-free water. Consider adding a non-toxic, cell-permeable chelating agent like deferoxamine (DFO) at a low concentration to the media to sequester free iron ions. |
| High levels of dissolved oxygen | Prepare media just before use. When preparing D3G-containing media, minimize aeration. For highly sensitive experiments, consider conducting them under hypoxic conditions if appropriate for your cell model. |
| Light exposure during preparation and incubation | Prepare D3G solutions and media in a dark or low-light environment. Use amber or light-blocking tubes and plates for incubation. |
Problem 2: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Recommended Solution |
| Variability in D3G stock solution stability | Prepare fresh D3G stock solutions for each experiment from a high-quality, solid source. Store the solid D3G at -20°C or lower in a desiccator. If a stock solution must be stored, aliquot it into single-use vials, protect from light, and store at -80°C for a limited time. |
| Inconsistent handling and incubation times | Standardize the time between adding D3G to the media and treating the cells. Ensure consistent incubation times across all experiments. |
| Degradation of D3G during the experiment | For longer-term experiments (over 24 hours), consider replenishing the media with fresh D3G at regular intervals. |
| Interaction with serum components | If using fetal bovine serum (FBS), be aware that proteins in the serum can potentially bind to D3G, affecting its stability and bioavailability.[13] Consider reducing the serum concentration if your experimental design allows, or perform pilot studies to assess the impact of serum on D3G stability. |
Quantitative Data Summary
The stability of delphinidin 3-glucoside is influenced by several factors. The following table summarizes the general effects of these factors.
| Factor | Effect on D3G Stability | Quantitative Insights (where available) |
| pH | Decreases with increasing pH. Most stable at acidic pH (<3).[7] | The half-life of anthocyanins can be significantly shorter at neutral pH compared to acidic pH. |
| Temperature | Decreases with increasing temperature.[8] | Thermal degradation of D3G follows first-order kinetics, with the rate increasing at higher temperatures.[9] |
| Light | Decreases with exposure to light, especially UV.[9] | The retention rate of D3G can be significantly lower when exposed to sunlight.[9] |
| Oxygen | Decreases in the presence of oxygen. | Oxidative degradation is a major pathway for anthocyanin loss. |
| Metal Ions | Decreases in the presence of catalytic metal ions like Fe³⁺ and Cu²⁺.[10] | Metal ions can form complexes with anthocyanins, which can either stabilize or destabilize the molecule depending on the specific ion and conditions.[10] |
| Proteins | Can be stabilized by interaction with proteins.[12] | Soybean protein isolate has been shown to improve the thermal and light stability of D3G.[9][12] |
Experimental Protocols
Protocol 1: Preparation of Delphinidin 3-Glucoside Stock Solution
-
Materials:
-
High-purity delphinidin 3-glucoside (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of solid D3G in a sterile environment.
-
Dissolve the D3G in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
-
Protocol 2: Treatment of Cells with Delphinidin 3-Glucoside
-
Materials:
-
Prepared D3G stock solution
-
Pre-warmed cell culture media (e.g., DMEM, RPMI-1640)
-
Cultured cells ready for treatment
-
-
Procedure:
-
Thaw a single aliquot of the D3G stock solution immediately before use.
-
Dilute the D3G stock solution to the final desired concentration in pre-warmed cell culture media. Mix gently by inverting the tube. Note: The color of the media will likely change upon addition of the D3G solution.
-
Remove the existing media from the cells and replace it with the D3G-containing media.
-
Immediately return the cells to the incubator.
-
For experiments sensitive to D3G degradation, include a "media only" control (with D3G but no cells) to monitor color change and degradation over the course of the experiment.
-
To quantify D3G concentration at the end of the experiment, collect the media and analyze by HPLC.[7][14]
-
Visualizations
Caption: Chemical transformations of Delphinidin 3-Glucoside in response to pH changes and oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Anthocyanin Production from Plant Cell and Organ Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.usm.my [eprints.usm.my]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Soybean Protein Isolate-7s on Delphinidin-3-O-Glucoside from Purple Corn Stability and Their Interactional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An analysis of interactions between three structurally diverse anthocyanidins, as well as their glucosides, and model biological membranes, albumin, and plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcog.com [phcog.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Delphinidin 3-Glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of delphinidin 3-glucoside (D3G).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of delphinidin 3-glucoside (D3G)?
A1: The primary challenges stem from its low stability in the gastrointestinal tract, limited absorption across the intestinal epithelium, and rapid metabolism. D3G is susceptible to degradation under neutral and alkaline pH conditions found in the intestines. Its hydrophilic nature also limits its passive diffusion across the lipid-rich cell membranes of enterocytes. Once absorbed, it can be rapidly metabolized, further reducing the concentration of the active compound in systemic circulation.
Q2: What are the most promising strategies to enhance the bioavailability of D3G?
A2: Current research focuses on two main strategies:
-
Nanoencapsulation: Encapsulating D3G in nanocarriers such as liposomes or polymeric nanoparticles can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal barrier.
-
Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the absorption and reduce the metabolism of co-administered drugs. Piperine, an alkaloid from black pepper, is a well-studied example.
Q3: How is the bioavailability of D3G typically assessed in preclinical studies?
A3: Bioavailability is determined by measuring the concentration of D3G and its metabolites in biological fluids (primarily plasma) over time after oral administration. This involves animal models, typically rodents, followed by blood sample collection at various time points. The samples are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the compound's concentration. The data is used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Troubleshooting Guides
Issue 1: Low yield or poor encapsulation efficiency during nanoformulation.
| Possible Cause | Troubleshooting Step |
| Incorrect ratio of D3G to encapsulation material. | Optimize the ratio of D3G to the lipid or polymer. A loading study with varying concentrations is recommended. |
| Suboptimal processing parameters (e.g., sonication time, homogenization pressure). | Systematically vary the energy input during nanoparticle formation. For instance, in liposome preparation, adjust sonication amplitude and duration. |
| Incompatibility between D3G and the chosen nanocarrier. | Ensure the polarity and charge of the nanocarrier are suitable for D3G. For the hydrophilic D3G, consider carriers with a hydrophilic core or surface modifications. |
| Degradation of D3G during the encapsulation process. | Perform the encapsulation process at a controlled temperature and protect the sample from light to prevent degradation. |
Issue 2: Inconsistent or low bioavailability data in animal studies.
| Possible Cause | Troubleshooting Step |
| Variability in gavage technique. | Ensure consistent oral gavage technique to minimize stress and ensure accurate dosing. Proper training is crucial. |
| Fasting state of animals. | Standardize the fasting period before administration, as food can significantly impact the absorption of flavonoids. |
| Inadequate blood sampling times. | D3G is absorbed relatively quickly.[1][2][3] Ensure early and frequent blood sampling time points (e.g., 15, 30, 60 minutes) to accurately capture the absorption phase. |
| Sample degradation post-collection. | Immediately process blood samples to separate plasma and store at -80°C. Add a stabilizing agent if necessary. |
Issue 3: Difficulty in interpreting the effect of bioenhancers like piperine.
| Possible Cause | Troubleshooting Step |
| Lack of a positive control. | Include a known substrate of the metabolic enzymes targeted by the bioenhancer to confirm its activity in your experimental setup. |
| Inappropriate dosage of the bioenhancer. | The dose of the bioenhancer is critical. A dose-response study may be necessary to find the optimal concentration that enhances D3G bioavailability without causing adverse effects.[3] |
| Pharmacokinetic interaction is not solely based on metabolism. | Piperine can also affect intestinal permeability.[4] Consider in vitro transport studies (e.g., using Caco-2 cells) to investigate this aspect. |
Data Presentation
Table 1: Comparative in vivo pharmacokinetic parameters of free vs. nanoencapsulated anthocyanins (including Delphinidin 3-Glucoside).
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Reference |
| Free Cyanidin-3-O-glucoside | Mice | Undisclosed | Undisclosed | Undisclosed | - | [5] |
| Pectin-Lysozyme Nanoparticles | Mice | Undisclosed | Undisclosed | Undisclosed | Significantly Higher | [5] |
| Free Delphinidin-3-rutinoside | Rats | 580 ± 410 nmol/L | 0.5 - 2.0 | Undisclosed | - | [6] |
| Free Delphinidin-3-glucoside | Rats | ~30 nmol/L (at 4h) | 0.25 and 1.0 | Undisclosed | - | [1][3] |
| Free Delphinidin-3-glucoside | Humans | 22.7 ± 12.4 nmol/L | 1.25 - 1.75 | Undisclosed | - | [6] |
Note: Direct comparative studies with quantitative bioavailability enhancement for D3G are limited. The data presented for cyanidin-3-O-glucoside illustrates the potential of nanoencapsulation.
Experimental Protocols
Protocol 1: Preparation of Delphinidin 3-Glucoside Loaded Pectin-Lysozyme Nanoparticles
This protocol is adapted from methodologies for encapsulating anthocyanins.[1][2][7]
Materials:
-
Delphinidin 3-glucoside (D3G)
-
Low methoxyl pectin
-
Lysozyme
-
Deionized water
-
pH meter
-
Magnetic stirrer
-
Ultrasonic homogenizer
Procedure:
-
Prepare Pectin Solution: Dissolve low methoxyl pectin in deionized water to a final concentration of 1 mg/mL with gentle heating and stirring. Adjust the pH to 4.5.
-
Prepare Lysozyme Solution: Dissolve lysozyme in deionized water to a final concentration of 2 mg/mL.
-
Prepare D3G Solution: Dissolve D3G in deionized water. The concentration will depend on the desired loading capacity.
-
Encapsulation:
-
Add the lysozyme solution dropwise to the pectin solution under constant stirring.
-
Subsequently, add the D3G solution to the pectin-lysozyme mixture.
-
Allow the mixture to self-assemble for 30 minutes under continuous stirring.
-
-
Homogenization: Subject the mixture to ultrasonic homogenization to reduce particle size and improve uniformity.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and loading capacity.
Protocol 2: In Vivo Bioavailability Study in a Rodent Model
This protocol provides a general framework for assessing the oral bioavailability of D3G formulations.[8][9]
Materials:
-
Male/Female Sprague-Dawley rats or C57BL/6 mice
-
D3G formulation (e.g., free D3G solution, nanoencapsulated D3G)
-
Vehicle control (e.g., water, saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before administration, with free access to water.
-
Administration: Administer the D3G formulation or vehicle control orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein or submandibular vein at specified time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until HPLC analysis.
-
HPLC Analysis: Quantify the concentration of D3G and its major metabolites in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: D3G's inhibitory effect on the PI3K/Akt/mTOR pathway.[10][11][12][13][14]
Caption: D3G's modulation of the AMPK/NOX/MAPK signaling cascade.[15][16][17]
References
- 1. Nanoencapsulation of anthocyanins from blackberry (Rubus spp.) through pectin and lysozyme self-assembling [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Absorption and metabolism of delphinidin 3-O-beta-D-glucopyranoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats | MDPI [mdpi.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway | Aging [aging-us.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Light sensitivity and proper storage of delphinidin 3-glucoside chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of delphinidin 3-glucoside chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage (up to 3 years), maintaining these conditions is crucial to prevent degradation.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution by dissolving the powder in an organic solvent such as DMSO or dimethyl formamide. For instance, a 10 mg/mL stock solution can be made in DMSO. To enhance stability, the solvent should be purged with an inert gas, and the stock solution should be stored in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: Yes, organic solvent-free aqueous solutions can be prepared by dissolving the crystalline solid directly in aqueous buffers like PBS (pH 7.2). However, the solubility is lower in aqueous solutions (approximately 0.2 mg/mL in PBS). It is strongly recommended to prepare these solutions fresh and use them on the same day due to their limited stability.
Q4: My this compound solution appears to have changed color. What does this indicate?
A4: A color change in the solution can indicate degradation of the compound. This compound is sensitive to changes in pH, temperature, and light exposure. Degradation can lead to a loss of biological activity, so it is advisable to use a fresh solution if a color change is observed.
Q5: What is the stability of this compound in solution under experimental conditions?
A5: The stability of this compound in solution is influenced by several factors. Aqueous solutions are the least stable and should be used immediately. Stock solutions in DMSO, when stored properly in aliquots at -80°C, can be stable for up to six months. It is crucial to minimize the number of freeze-thaw cycles. For cell culture experiments, working solutions should be prepared fresh from the stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent biological activity in assays | Compound degradation due to improper storage or handling. | Ensure the solid compound is stored at -20°C, protected from light. Prepare fresh stock solutions in DMSO and store in aliquots at -80°C. Avoid multiple freeze-thaw cycles. Prepare working solutions in aqueous buffer or cell culture media immediately before use. |
| Precipitation observed when preparing working solutions | Low solubility in the aqueous buffer or cell culture medium. | When diluting the DMSO stock solution into an aqueous medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity and improve solubility. Gentle warming and sonication can aid dissolution, but avoid excessive heat. |
| Color of the solution fades or changes during the experiment | Degradation of the compound due to light exposure or temperature fluctuations. | Protect all solutions containing this compound from direct light by using amber vials or covering the containers with aluminum foil. Perform experimental manipulations under subdued lighting conditions. Maintain a constant and appropriate temperature throughout the experiment. |
Quantitative Data on Stability
The stability of delphinidin 3-glucoside is significantly affected by light and temperature. The following tables summarize available data on its degradation.
Table 1: Thermal Degradation of Delphinidin 3-Glucoside
| Temperature | pH | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| 25°C | 2.8 | Not specified | Slower than at higher pH | [1] |
| 25°C | 6.8 | Not specified | Faster than at lower pH | [1] |
| 70°C | 2.5 | > 8 hours | ~0.026 hr⁻¹ | |
| 90°C | 2.5 | < 8 hours | ~0.119 hr⁻¹ | |
| 100°C | 2.8 | Not specified | Faster degradation | [1] |
| 100°C | 6.8 | Not specified | Significantly faster degradation | [1] |
Table 2: Photodegradation of Delphinidin 3-Glucoside under Sunlight (28 days, 20 ± 2°C)
| Condition | pH | Retention Rate |
| Delphinidin 3-glucoside alone | 2.8 | ~14.85% |
| Delphinidin 3-glucoside alone | 6.8 | ~16.94% |
| With Soybean Protein Isolate-7s | 2.8 | ~39.23% |
| With Soybean Protein Isolate-7s | 6.8 | ~41.02% |
Data adapted from a study on delphinidin-3-O-glucoside from purple corn, which demonstrates the protective effect of protein complexation on light stability.[1]
Experimental Protocols
Preparation of Stock and Working Solutions for Cell Culture Experiments
This protocol provides a step-by-step guide for preparing this compound solutions for treating cancer cells in vitro.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS) or cell culture medium, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 1 mg of powder (MW: 500.8 g/mol ), add 199.7 µL of DMSO for a 10 mM solution).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber tubes or clear tubes wrapped in foil).
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using sterile PBS or cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution.
-
Ensure the final concentration of DMSO in the working solution is minimal (e.g., less than 0.5%) to avoid solvent toxicity to the cells.
-
Prepare the working solution immediately before adding it to the cell cultures. Do not store working solutions.
-
Experimental Workflow for Treating Cancer Cells
The following diagram illustrates a typical workflow for treating cancer cells with this compound and subsequent analysis.
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.
pAKT/IRF1/HOTAIR Signaling Pathway
This compound can suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway. It inhibits Akt activation, which in turn promotes the expression of Interferon Regulatory Factor 1 (IRF1). IRF1 then binds to the promoter of the long non-coding RNA HOTAIR, inhibiting its expression and leading to anti-cancer effects.
EGFR Signaling Pathway
This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 2.37 µM.[2] By inhibiting EGFR, it can block downstream signaling cascades that are often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.
References
Technical Support Center: Analysis of Delphinidin 3-Glucoside by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of delphinidin 3-glucoside. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of delphinidin 3-glucoside, offering potential causes and solutions.
Question 1: Why am I observing low signal intensity or complete signal loss for delphinidin 3-glucoside in my sample chromatogram compared to the standard?
Possible Cause: This is a classic sign of ion suppression, a major component of matrix effects. Co-eluting endogenous or exogenous compounds from the sample matrix can interfere with the ionization of delphinidin 3-glucoside in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3]
Solution:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[3][4]
-
Solid-Phase Extraction (SPE): Use of a C18 cartridge for SPE can effectively clean up samples like human plasma and urine, leading to satisfactory recoveries of delphinidin 3-glucoside (80.0-110.4%).[5][6]
-
Protein Precipitation: For plasma samples, protein precipitation is a common technique to remove a large portion of the matrix.[5]
-
Liquid-Liquid Extraction (LLE): This can be used in conjunction with other methods to further purify the sample.[5]
-
-
Improve Chromatographic Separation: Modifying your LC method can help separate delphinidin 3-glucoside from interfering matrix components.[4]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and any co-eluting peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., a column with hydrophilic end-capping) that may provide better separation for anthocyanins.[7]
-
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most reliable way to correct for matrix effects.[4] If a labeled standard is unavailable, a structurally similar compound that does not co-elute with the analyte can be used as an alternative.
Question 2: My quantitative results for delphinidin 3-glucoside are inconsistent and show poor reproducibility across different sample preparations of the same matrix. What could be the cause?
Possible Cause: Inconsistent sample preparation and variable matrix effects between samples are likely culprits. The complexity of biological and food matrices can lead to variations in extraction efficiency and the extent of ion suppression or enhancement.[1][2]
Solution:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for every sample. Automation of sample preparation can help minimize variability.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your sample matrix. This helps to compensate for consistent matrix effects.
-
Method of Standard Addition: This technique can be used to correct for matrix effects by adding known amounts of the analyte to the sample.[4]
-
Evaluate Matrix Effects Quantitatively: Perform post-extraction spike experiments to determine the percentage of ion suppression or enhancement for your specific matrix and method. One study reported a matrix effect of about 70-90% for delphinidin 3-glucoside in plasma.[5]
Question 3: I am observing unexpected peaks or a distorted peak shape for delphinidin 3-glucoside. How can I troubleshoot this?
Possible Cause: This could be due to co-eluting isomers, degradation of the analyte, or the presence of strongly interfering matrix components.[2] Delphinidin 3-glucoside can be unstable under certain conditions.
Solution:
-
Optimize Extraction Conditions: Use of an acidic extraction solvent (e.g., methanol with 2% HCl) can help maintain the stability of anthocyanins.[8] Adding an antioxidant like tert-butylhydroquinone (TBHQ) to the extraction solvent can also prevent degradation.[8]
-
Check for Isomeric Interferences: Ensure your chromatographic method can resolve delphinidin 3-glucoside from other anthocyanin glucosides that may be present in the sample.
-
High-Resolution Mass Spectrometry: Utilizing a high-resolution mass spectrometer can help to distinguish the analyte from isobaric interferences.
-
MS/MS Fragmentation: Confirm the identity of your peak by comparing its MS/MS fragmentation pattern with a known standard or literature data. The characteristic fragmentation of delphinidin 3-glucoside involves the loss of the glucose moiety (-162 m/z) to produce the delphinidin aglycone fragment (m/z 303).[9]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of delphinidin 3-glucoside analysis?
A1: A matrix effect is the alteration of the ionization efficiency of delphinidin 3-glucoside by co-eluting compounds present in the sample matrix.[2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal detected by the mass spectrometer, ultimately affecting the accuracy and reproducibility of quantification.[1][3]
Q2: How can I assess the magnitude of the matrix effect in my assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are the typical sample preparation methods for analyzing delphinidin 3-glucoside in complex matrices?
A3: For biological fluids like plasma and urine, solid-phase extraction (SPE) using a C18 stationary phase is a common and effective method.[5][6] For food matrices like grapes, extraction with an acidified organic solvent (e.g., methanol with 2% HCl) is often employed.[8]
Q4: What are the recommended LC-MS/MS parameters for delphinidin 3-glucoside analysis?
A4: A reversed-phase C18 column is typically used for chromatographic separation.[5][6][8] The mobile phase usually consists of a water/acetonitrile or water/methanol gradient with an acidic modifier like formic acid to ensure good peak shape and ionization in positive electrospray ionization (ESI) mode.[9][10] For quantification, multiple reaction monitoring (MRM) is used, with the transition from the precursor ion (m/z 465) to the product ion (m/z 303) being monitored.
Quantitative Data Summary
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| Delphinidin 3-glucoside | Human Plasma | SPE | ~70-90 | ~40-50 | [5] |
| Delphinidin 3-glucoside | Human Plasma & Urine | SPE | Not explicitly stated, but satisfactory recoveries suggest mitigation | 80.0-110.4 | [6] |
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma for Delphinidin 3-Glucoside Analysis using SPE
This protocol is based on the methodology described by Giordano et al. (2007).[5][6]
-
Plasma Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
-
Acidification: Acidify the plasma sample with an equal volume of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove unretained impurities.
-
Elution: Elute the delphinidin 3-glucoside and other anthocyanins with an appropriate volume of acidified methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Delphinidin 3-Glucoside
This protocol is a general guide based on common practices.[5][6][10]
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40 °C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 465.
-
Product Ion (Q3): m/z 303.
-
Collision Energy: Optimize for the specific instrument to maximize the product ion signal.
-
Other Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
-
Visualizations
Caption: Experimental workflow for the analysis of delphinidin 3-glucoside.
Caption: Mechanism of ion suppression in mass spectrometry.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delphinidin 3-Glucoside for Apoptosis Induction
Welcome to the technical support center for researchers utilizing delphinidin 3-glucoside (D3G) to induce apoptosis. This resource provides troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of delphinidin 3-glucoside to induce apoptosis?
A1: The optimal concentration of delphinidin 3-glucoside is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line. For example, in HCT 116 colorectal cancer cells, an IC50 of 395.8 μg/mL has been reported, while in HT-29 cells, the IC50 was 329 μg/mL.[1] For HER-2 positive breast cancer cell lines like MDA-MB-453 and BT-474, the related compound delphinidin has shown IC50 values of 41.42 µM and 60.92 µM, respectively.[2]
Q2: How long should I treat my cells with delphinidin 3-glucoside?
A2: Treatment duration can vary significantly, typically ranging from 24 to 48 hours. The pro-apoptotic effects of delphinidin and its glycosides are often observed in a time-dependent manner.[3] For instance, a 48-hour treatment was used to determine the IC50 values in HER-2 positive breast cancer cells.[2][4] We recommend a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period for your experimental model.
Q3: I am not observing significant apoptosis. What are the possible reasons?
A3: Several factors could contribute to a lack of apoptotic induction:
-
Suboptimal Concentration: The concentration of delphinidin 3-glucoside may be too low for your specific cell line. Refer to the dose-response data in the tables below and consider performing a broader concentration range in your next experiment.
-
Insufficient Treatment Time: The incubation period may be too short. As mentioned, apoptosis induction is time-dependent.
-
Cell Line Resistance: Some cell lines may be less sensitive to delphinidin 3-glucoside.
-
Compound Stability: Ensure the delphinidin 3-glucoside is properly stored and handled to maintain its bioactivity. Anthocyanins can be sensitive to light, pH, and temperature.
-
Solubility Issues: Delphinidin 3-glucoside's solubility can be a factor.[5] Ensure it is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. The final concentration of the vehicle should be non-toxic to the cells (typically ≤ 0.1%).
Q4: What are the key signaling pathways involved in delphinidin 3-glucoside-induced apoptosis?
A4: Delphinidin and its glycosides induce apoptosis through multiple signaling pathways. A common mechanism involves the intrinsic mitochondrial pathway. This includes the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, particularly caspase-3.[2][3][6] In some cell types, such as HER-2 positive breast cancer cells, delphinidin has been shown to inhibit the ERK and NF-κB signaling pathways and activate the JNK signaling pathway.[2][4]
Q5: Can delphinidin 3-glucoside affect the cell cycle?
A5: Yes, delphinidin and its derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[3][6] This arrest can be a precursor to apoptosis. For example, in Jurkat cells, blackcurrant extract rich in delphinidin 3-glucoside induced G2/M phase arrest.[3]
Troubleshooting Guides
Problem: Low or No Apoptosis Detected
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response study with a wide range of concentrations (e.g., 10-400 µM) to determine the IC50 for your cell line. |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal treatment duration. |
| Compound Degradation | Store delphinidin 3-glucoside protected from light and at the recommended temperature. Prepare fresh stock solutions for each experiment. |
| Cell Confluency | Ensure cells are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Overly confluent or sparse cultures can respond differently. |
| Assay Sensitivity | Use multiple methods to detect apoptosis, such as Annexin V/PI staining by flow cytometry and a functional assay like caspase-3 activity measurement. |
Problem: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding to maintain consistency across wells. |
| Uneven Compound Distribution | Mix the delphinidin 3-glucoside thoroughly with the media in each well after addition. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead. |
| Pipetting Errors | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate delivery of cells and reagents. |
Quantitative Data Summary
Table 1: Effective Concentrations of Delphinidin and Delphinidin 3-Glucoside for Apoptosis Induction
| Compound | Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Delphinidin | MDA-MB-453 (HER-2+) | 41.42 µM (IC50) | 48 hours | Inhibition of cell viability | [2] |
| Delphinidin | BT-474 (HER-2+) | 60.92 µM (IC50) | 48 hours | Inhibition of cell viability | [2] |
| Delphinidin | MDA-MB-453 (HER-2+) | 40 µM & 80 µM | 48 hours | 49.58% & 53.87% apoptosis | [2] |
| Delphinidin | BT-474 (HER-2+) | 40 µM & 80 µM | 48 hours | 17.55% & 55.18% apoptosis | [2] |
| Delphinidin 3-Glucoside | HCT 116 | 395.8 µg/mL (IC50) | Not Specified | Inhibition of cell viability | [1][7] |
| Delphinidin 3-Glucoside | HCT 116 | 395.8 µg/mL | 24 hours | 25.8% apoptosis | [7] |
| Delphinidin 3-Glucoside | HT-29 | 329 µg/mL (IC50) | Not Specified | Inhibition of cell viability | [1] |
| Delphinidin | PC3 (Prostate Cancer) | 30-180 µmol/L | 48 hours | Dose-dependent inhibition of cell viability | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells at a density of 1 x 10^4 per well in a 96-well plate and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with a range of delphinidin 3-glucoside concentrations (e.g., 0, 10, 50, 100, 200, 400 µM) for the desired duration (e.g., 48 hours).[8] Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength of 540 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 100-mm dishes and treat with the desired concentrations of delphinidin 3-glucoside for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Delphinidin 3-Glucoside Induced Apoptosis Pathway.
Caption: Workflow for Optimizing D3G Concentration.
Caption: Troubleshooting Decision Tree for Apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Delphinidin 3-Glucoside and Cyanidin 3-Glucoside
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the antioxidant performance of delphinidin 3-glucoside and cyanidin 3-glucoside, supported by experimental data.
Introduction
Delphinidin 3-glucoside and cyanidin 3-glucoside are prominent members of the anthocyanin family, a class of water-soluble pigments responsible for the red, purple, and blue hues in many fruits, vegetables, and flowers.[1][2] Beyond their role as natural colorants, these compounds are of significant interest to the scientific community for their potent antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] This guide provides a detailed comparison of the antioxidant capacities of delphinidin 3-glucoside and cyanidin 3-glucoside, focusing on their structural differences, performance in various antioxidant assays, and the underlying experimental methodologies.
The fundamental difference between these two molecules lies in the hydroxylation pattern of their B-ring. Delphinidin possesses three hydroxyl (-OH) groups on its B-ring, while cyanidin has two. This structural variation is a key determinant of their antioxidant potential.
Caption: Chemical structures of Delphinidin 3-glucoside and Cyanidin 3-glucoside.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of delphinidin 3-glucoside and cyanidin 3-glucoside has been evaluated using various in vitro assays. The results can vary depending on the specific assay's mechanism, which primarily involves either hydrogen atom transfer (HAT) or single electron transfer (SET). Below is a summary of comparative data from the literature.
| Assay | Compound | Result | Unit | Reference |
| ORAC | Cyanidin 3-glucoside | 6.36 ± 0.37 | µmol TE/µmol | [4] |
| Delphinidin 3-glucoside | 4.05 ± 0.27 | µmol TE/µmol | [4] | |
| DPPH | Delphinidin | 3.74 | IC50 (µM) | [5] |
| Cyanidin | 4.85 | IC50 (µM) | [5] | |
| Delphinidin 3-glucoside (Myrtillin) | 6.90 | EC50 (µM) | [5] | |
| Cyanidin 3-glucoside (Kuromanin) | 7.29 | EC50 (µM) | [5] | |
| ABTS | Cyanidin 3-glucoside | Higher activity | Relative | [5] |
| Delphinidin 3-glucoside | Lower activity | Relative | [5] | |
| FRAP | Cyanidin 3-glucoside | Higher activity | Relative | [5] |
| Delphinidin 3-glucoside | Lower activity | Relative | [5] |
-
ORAC (Oxygen Radical Absorbance Capacity): In this assay, cyanidin 3-glucoside demonstrated a significantly higher antioxidant capacity than delphinidin 3-glucoside.[4]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity: Studies on the aglycones (the non-sugar part of the molecule) show delphinidin to be a more potent scavenger than cyanidin, as indicated by a lower IC50 value.[5] However, when glycosylated, the trend can change, with some studies indicating cyanidin 3-glucoside having comparable or slightly better activity.[5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity: In a comparative study, cyanidin 3-glucoside exhibited greater scavenging activity against the ABTS radical cation compared to delphinidin 3-glucoside.[5]
-
FRAP (Ferric Reducing Antioxidant Power): Similar to the ABTS assay, the FRAP assay indicated a higher reducing power for cyanidin 3-glucoside and its diglucoside form compared to delphinidin 3-glucoside.[5]
It is important to note that the antioxidant activity of anthocyanins can be influenced by glycosylation (the attachment of sugar moieties). For instance, delphinidin in its aglycone form has a higher DPPH scavenging activity than its 3-O-glucoside form.[5]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison of delphinidin 3-glucoside and cyanidin 3-glucoside antioxidant capacities.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[6] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Procedure:
-
A working solution of DPPH in ethanol (e.g., 0.5 x 10⁻⁴ mol/L) is prepared.[6]
-
A specific volume of the sample solution (e.g., 300 µL) is mixed with a larger volume of the DPPH working solution (e.g., 3 mL).[6]
-
The mixture is shaken thoroughly and incubated in the dark at room temperature for a set period (e.g., 30 minutes).[6]
-
The absorbance of the resulting solution is measured using a spectrophotometer at a wavelength between 517 nm and 519 nm.[6][7]
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control. The results can also be expressed as Trolox equivalents (TEAC).[6]
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
A small volume of the sample is added to the diluted ABTS•+ solution.
-
The decrease in absorbance is recorded after a specific incubation time.
-
The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
The reagent is warmed to 37°C.
-
A small volume of the sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time.
-
The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox.
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, delphinidin 3-glucoside and cyanidin 3-glucoside can exert antioxidant effects within cells by modulating signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Anthocyanins can induce the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter region of genes encoding antioxidant enzymes. This leads to the upregulation of these protective enzymes, enhancing the cell's ability to combat oxidative stress.
Caption: The Nrf2-ARE Signaling Pathway Modulated by Anthocyanins.
Conclusion
The antioxidant capacities of delphinidin 3-glucoside and cyanidin 3-glucoside are potent but can vary depending on the specific assay used. Structurally, delphinidin's additional hydroxyl group on the B-ring suggests a potentially higher intrinsic radical scavenging ability, which is observed in some assays with the aglycone form.[5] However, in several key assays (ORAC, ABTS, FRAP), cyanidin 3-glucoside has been shown to exhibit superior or comparable antioxidant activity to delphinidin 3-glucoside.[4][5]
This highlights the complexity of evaluating antioxidant potential and the importance of using a battery of tests to obtain a comprehensive understanding. For researchers and drug development professionals, both delphinidin 3-glucoside and cyanidin 3-glucoside represent valuable natural compounds with significant antioxidant properties. The choice between them for specific applications may depend on the oxidative context and the desired biological outcome. Further in vivo studies are necessary to fully elucidate their comparative efficacy in physiological systems.
References
- 1. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking Antioxidant Potential: Interactions Between Cyanidin-3-Glucoside and Corbicula fluminea Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Delphinidin Glucosides: A Comparative Analysis of Their Impact on Cancer Cell Viability
For Immediate Release
A comprehensive review of recent studies reveals the potent anti-cancer properties of delphinidin and its glucoside derivatives, highlighting their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) across a range of cancer types. This guide provides a comparative analysis of the effects of delphinidin, delphinidin-3-O-glucoside, and delphinidin-3-O-rutinoside on cancer cell viability, supported by experimental data and detailed methodologies.
Quantitative Analysis of Anti-Cancer Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for delphinidin and its glucosides in various cancer cell lines, demonstrating their efficacy in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Delphinidin | HL-60 (Human leukemia) | 1.9 | [1] |
| Delphinidin | PEO1 (Ovarian cancer) | < 100 | |
| Delphinidin | SKOV3 (Ovarian cancer) | < 100 | |
| Delphinidin | LoVo (Colon cancer, adriamycin-resistant) | 16 ± 2 | |
| Delphinidin | LoVo (Colon cancer, parent cell line) | 38 ± 3 | |
| Delphinidin-3-O-glucoside | HCT-116 (Colorectal cancer) | 396 ± 23 (µg/mL) | |
| Delphinidin-3-O-glucoside | HT-29 (Colorectal cancer) | 329 ± 17 (µg/mL) | [2] |
| Delphinidin-3-O-rutinoside | NCI-N87 (Gastric cancer) | 24.9 | [3] |
| Delphinidin-3-O-rutinoside | Caco-2 (Intestinal cancer) | 102.5 | [3] |
Mechanisms of Action: Inducing Cancer Cell Death
Delphinidin and its glucosides exert their anti-cancer effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.[1] Studies have shown that these compounds can trigger the activation of caspases, key enzymes in the apoptotic process, and cleavage of poly (ADP-ribose) polymerase (PARP).[1] Furthermore, they influence the expression of proteins involved in apoptosis regulation, such as increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein Bcl-2.[1] The tumor suppressor protein p53 and its downstream target p21 are also upregulated by delphinidin, contributing to cell cycle arrest.[1]
Several key signaling pathways are targeted by delphinidin and its derivatives, including the PI3K/Akt, MAPK, and NF-κB pathways.[1][4] By inhibiting these pathways, which are often dysregulated in cancer, delphinidin glucosides can suppress cancer cell proliferation, migration, and survival.[1][5] For instance, delphinidin has been shown to reduce the activation of Akt and the nuclear translocation of NF-κB in ovarian cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of delphinidin glucosides on cancer cell viability.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of delphinidin or its glucosides and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[7] The absorbance is then read at 570 nm using a microplate reader.[8] The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised cell membranes, a characteristic of late apoptotic or necrotic cells.[10]
-
Cell Treatment: Cells are treated with delphinidin glucosides for the desired time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer, and Annexin V-FITC and PI are added. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).[11]
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Experimental workflow for assessing the effects of delphinidin glucosides.
Caption: Signaling pathways modulated by delphinidin glucosides in cancer cells.
References
- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.cn]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Delphinidin 3-Glucoside Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of three prominent analytical methods for the quantification of delphinidin 3-glucoside, a key anthocyanin with significant therapeutic potential. The comparison is based on reported performance data from various validation studies, offering insights into the strengths and limitations of each technique.
Comparative Performance of Quantification Methods
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for the analysis of delphinidin 3-glucoside. The following table summarizes their key validation parameters.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages |
| HPLC-DAD | ≥0.99 | 0.06 - 47 ng/mL[1][2] | 0.20 - 213 ng/mL[1][2] | 80.4 - 119%[2][3] | Robust, widely available, good for routine analysis. |
| UPLC-MS/MS | >0.997 | 0.07 - 2.3 ng/mL[4] | 0.20 - 8.1 ng/mL[4] | 54 - 108%[4] | High sensitivity and selectivity, suitable for complex matrices. |
| HPTLC | ≥0.999 | Not explicitly reported for delphinidin 3-glucoside | Not explicitly reported for delphinidin 3-glucoside | Not explicitly reported for delphinidin 3-glucoside | Simple, high throughput, cost-effective for screening. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the typical experimental protocols for each quantification method based on published literature.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely used method for the quantification of anthocyanins due to its robustness and reliability.[5]
Sample Preparation: Solid samples are typically extracted with an acidified methanolic solution. For instance, one gram of a berry extract sample can be sonicated in 10 ml of methanol/hydrochloric acid (4:1) for 30 minutes at room temperature. The resulting solution is then filtered through a 0.45 µm pore-size filter.[6] For plasma samples, solid-phase extraction (SPE) is a common technique to separate and purify the analyte.[1]
Chromatographic Conditions:
-
Column: A C18 column is most commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed, often consisting of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like methanol or acetonitrile.[5][7]
-
Detection: The DAD detector is set to a wavelength of 520 nm for the detection of anthocyanins.[8]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or when very low concentrations of the analyte are expected.[4]
Sample Preparation: For biological fluids like plasma, a common method involves protein precipitation or solid-phase extraction (SPE).[4] One study describes a method for plasma that involves proteolysis to analyze anthocyanin derivatives.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column with a small particle size (e.g., 2 µm) is typically used for UPLC.[9]
-
Mobile Phase: A gradient system is common, for example, starting with 100% aqueous formic acid (5%) and gradually increasing the concentration of acetonitrile.[10]
-
Ionization and Detection: Electrospray ionization (ESI) is frequently used, and quantification is performed in the multiple reaction monitoring (MRM) mode for high selectivity.[11]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method, particularly for screening purposes.[6]
Sample Preparation: Extraction is performed similarly to HPLC, using an acidified methanolic solution.[6] The filtered extract is then applied to the HPTLC plate.
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60F254 plates are commonly used.[6]
-
Mobile Phase: A mixture of solvents is used for separation. One example is ethyl acetate, toluene, water, and formic acid in a ratio of 12:3:0.8:1.2 (v/v/v/v).[6]
-
Detection and Quantification: Densitometric analysis is performed at a specific wavelength, for example, 555 nm, and quantification is based on peak area.[6]
Cross-Validation Workflow
The process of cross-validating different analytical methods is crucial to ensure the reliability and comparability of results. A general workflow for such a process is outlined below.
Caption: General workflow for the cross-validation of analytical methods.
This guide provides a foundational comparison of common methods for delphinidin 3-glucoside quantification. The choice of method should be guided by the specific research question, sample type, and available resources. For definitive method selection, it is recommended to perform an in-house validation or cross-validation study using representative samples.
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 4. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Silico Docking Analysis of Delphinidin 3-Glucoside: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of in silico docking studies of delphinidin 3-glucoside (D3G) with various protein targets relevant to drug discovery. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the potential therapeutic applications of this natural compound.
Delphinidin 3-glucoside, a common anthocyanin found in many fruits and vegetables, has garnered significant interest for its potential health benefits. In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns between a ligand, such as D3G, and a target protein. This approach is instrumental in the early stages of drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding energies of delphinidin 3-glucoside and its related compounds with various protein targets, as determined by in silico docking studies. A more negative binding energy value indicates a stronger predicted binding affinity.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Therapeutic Area |
| Delphinidin 3-glucoside (D3G) | Programmed Cell Death Protein 1 (PD-1) | -5.9[1] | Cancer Immunotherapy |
| Delphinidin 3-glucoside (D3G) | Programmed Death-Ligand 1 (PD-L1) | -5.9[1] | Cancer Immunotherapy |
| Delphinidin 3-glucoside (D3G) | Tumor Necrosis Factor-alpha (TNF-α) | -325.5 to -307.7 (complex with receptor)[2] | Inflammation |
| Delphinidin (aglycone) | Glucokinase Regulatory Protein (GKRP) | -8.7[3][4][5] | Diabetes |
| Delphinidin 3,5-O-diglucoside | α-amylase | -12.36[6] | Diabetes |
Experimental Protocols for In Silico Docking
The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. While specific parameters may vary, the core steps are outlined below.
General Molecular Docking Workflow
A typical in silico docking study involves the following key stages:
-
Preparation of the Target Protein:
-
The three-dimensional structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and charges are assigned to each atom.
-
-
Preparation of the Ligand:
-
The 3D structure of the ligand (e.g., delphinidin 3-glucoside) is obtained from a database like PubChem or generated using molecular modeling software.
-
The ligand's geometry is optimized to its lowest energy conformation.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
A docking software (e.g., AutoDock Vina, Hex) is used to explore various possible conformations and orientations of the ligand within the protein's active site.
-
The software calculates the binding affinity for each pose using a scoring function, which estimates the free energy of binding.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
-
Example Protocol using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking. A representative protocol would include:
-
Input File Preparation: The prepared protein and ligand structures are converted to the PDBQT file format, which includes atomic charges and atom type definitions.
-
Grid Box Definition: The center and dimensions of the grid box are specified in a configuration file.
-
Docking Execution: The docking simulation is run from the command line, specifying the paths to the protein, ligand, and configuration files.
-
Output Analysis: The output file contains the binding affinity scores and the coordinates of the predicted binding poses.
Example Protocol using Hex
Hex is an interactive molecular graphics program for calculating and displaying protein-protein and protein-ligand docking modes. A typical workflow involves:
-
Loading Structures: The PDB files for the protein and ligand are loaded into the Hex environment.
-
Docking Calculation: The docking calculation is initiated, and the program performs a rotational and translational search to find favorable binding orientations.
-
Visualization and Analysis: The results are displayed graphically, showing the docked complexes, and the binding energies are provided.
Visualizing Molecular Interactions and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: General workflow of an in silico molecular docking study.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by delphinidin 3-glucoside.
References
- 1. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights into the inhibitory potential of anthocyanidins on glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular insights into the inhibitory potential of anthocyanidins on glucokinase regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Delphinidin-3-Glucoside and Petunidin-3-Glucoside: A Guide for Researchers
Introduction: Delphinidin-3-glucoside and petunidin-3-glucoside are two closely related anthocyanins, naturally occurring pigments found in a variety of fruits and vegetables, that have garnered significant interest in the scientific community for their potential therapeutic properties. Both compounds are glycosylated forms of their respective aglycones, delphinidin and petunidin, and exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive head-to-head comparison of delphinidin-3-glucoside and petunidin-3-glucoside, summarizing key experimental data to aid researchers, scientists, and drug development professionals in their investigations.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for the biological activities of delphinidin-3-glucoside and petunidin-3-glucoside.
Table 1: Comparative Antioxidant and Antiglycative Activities
| Activity | Assay | Delphinidin-3-glucoside (IC50) | Petunidin-3-glucoside (IC50) | Reference |
| Antiglycative | Methylglyoxal Trapping | 130.5 ± 2.8 µM | 132.4 ± 3.7 µM | [1] |
Table 2: Comparative Anti-inflammatory and Anticancer Activities
| Activity | Cell Line/Model | Parameter | Delphinidin-3-glucoside | Petunidin-3-glucoside | Reference |
| Anti-inflammatory | In silico (TNF-α signaling) | Inhibition of TNF-α receptor | Yes | Not explicitly compared | [2] |
| Anti-inflammatory | D-gal-induced aging mice | Downregulation of NF-κB pathway | Data not available | Yes (derivative) | [3] |
| Anticancer | HCT-116 (colorectal cancer) | IC50 | 396 ± 23 µg/mL | Data not available | |
| Anticancer | HT-29 (colorectal cancer) | IC50 | 329 ± 17 µg/mL | Data not available | |
| Anticancer | In silico (various targets) | Potential as a protein kinase inhibitor | Yes | Yes | [2] |
Note: Direct comparative IC50 values for anti-inflammatory and a broad range of anticancer activities are limited in the current literature, highlighting an area for future research.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of delphinidin-3-glucoside and petunidin-3-glucoside are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of delphinidin-3-glucoside and petunidin-3-glucoside in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the test compounds to the wells. A control well should contain only the DPPH solution and the solvent.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Prepare a working solution of fluorescein in a phosphate buffer.
-
Prepare various concentrations of delphinidin-3-glucoside, petunidin-3-glucoside, and a Trolox standard in the phosphate buffer.
-
In a 96-well black microplate, add the fluorescein solution to each well.
-
Add the test compounds and Trolox standards to their respective wells. A blank well should contain only the fluorescein solution and the buffer.
-
Incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding a solution of AAPH to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time using a microplate reader.
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment.
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the fluorescent dichlorofluorescein (DCF) by reactive oxygen species (ROS).
-
Treat the cells with various concentrations of delphinidin-3-glucoside and petunidin-3-glucoside.
-
Induce oxidative stress by adding a radical initiator like AAPH.
-
Measure the fluorescence intensity over time using a microplate reader.
-
The antioxidant capacity is determined by the ability of the compounds to suppress the AAPH-induced DCF fluorescence.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of delphinidin-3-glucoside and petunidin-3-glucoside for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB)
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
Protocol:
-
Treat cells with delphinidin-3-glucoside or petunidin-3-glucoside, with or without an inflammatory stimulus (e.g., TNF-α).
-
Lyse the cells to extract total protein or fractionate to obtain nuclear and cytoplasmic extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65 subunit of NF-κB, phospho-p65, IκBα).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Detect the light signal using an imaging system to visualize the protein bands. The intensity of the bands can be quantified to determine changes in protein expression or phosphorylation status.
Signaling Pathways and Mechanisms of Action
Delphinidin-3-glucoside and petunidin-3-glucoside exert their biological effects by modulating various cellular signaling pathways.
Delphinidin-3-glucoside
Delphinidin-3-glucoside has been shown to influence several key signaling pathways involved in cell survival, proliferation, and inflammation. Notably, it can inhibit the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer. By inhibiting this pathway, delphinidin-3-glucoside can suppress cancer cell growth and induce apoptosis. It also modulates the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascades, both of which are critical in inflammatory responses and cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the inhibitory effect of delphinidin 3-glucoside on PD-L1
For Immediate Release
Recent in-vitro studies have highlighted the potential of Delphinidin 3-glucoside (D3G), a naturally occurring anthocyanin, as a promising inhibitor of the Programmed Death-Ligand 1 (PD-L1), a key target in cancer immunotherapy. This guide provides a comparative analysis of D3G's efficacy against other compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Comparative Efficacy of Delphinidin 3-Glucoside in PD-L1 Inhibition
Delphinidin 3-glucoside has demonstrated a notable ability to reduce PD-L1 expression in human colorectal cancer cell lines. Its performance, alongside its metabolites and other related natural compounds, has been quantitatively assessed against the established PD-L1 inhibitor, atezolizumab.
In Vitro Inhibition of PD-L1
The inhibitory effects of D3G and other phenolic compounds were evaluated in HCT-116 and HT-29 human colorectal cancer cells. The data reveals that while D3G and its related compounds decrease PD-L1 protein expression, the approved therapeutic antibody, atezolizumab, shows a significantly higher level of inhibition in ELISA assays.
| Compound | Cell Line | % Inhibition of PD-L1 (ELISA) |
| Delphinidin 3-glucoside (D3G) | HCT-116 | No significant inhibition |
| HT-29 | No significant inhibition | |
| Cyanidin 3-glucoside (C3G) | HCT-116 | 39.5%[1] |
| HT-29 | No significant inhibition | |
| Atezolizumab | HCT-116 | 85.9%[1] |
| HT-29 | 79.1%[1] |
Table 1: Comparative PD-L1 inhibition by Delphinidin 3-glucoside and other compounds in an ELISA assay.[1]
Further studies using immunofluorescence microscopy demonstrated a reduction in PD-L1 fluorescence intensity in HCT-116 cells treated with these natural compounds.
| Compound | % Decrease in PD-L1 Fluorescence Intensity |
| Delphinidin 3-glucoside (D3G) | 19.1% |
| Cyanidin 3-glucoside (C3G) | 39.2%[1][2] |
| Delphinidin Chloride (DC) | 16.7%[1][2] |
Table 2: Reduction in PD-L1 fluorescence intensity in HCT-116 cells.[1][2]
Western blot analysis also confirmed that D3G, its metabolites delphinidin chloride (DC) and gallic acid (GA), and D3G-rich extracts decreased PD-L1 protein expression in HCT-116 cells.[1][2]
Binding Affinity to PD-L1
Molecular docking studies have been conducted to predict the binding affinity of these compounds to the PD-L1 protein. The free energy of binding provides an estimate of the stability of the compound-protein interaction.
| Compound | Predicted Free Energy of Binding (kcal/mol) |
| Delphinidin 3-glucoside (D3G) | -5.9 |
| Cyanidin 3-glucoside (C3G) | -9.6 |
| Delphinidin Chloride (DC) | -8.4 |
| Gallic Acid (GA) | Not specified in top results |
Table 3: Predicted binding affinity of phenolic compounds to PD-L1.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Cell Culture
HCT-116 and HT-29 human colorectal cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot for PD-L1 Expression
-
Cell Lysis: Treated and untreated cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against PD-L1 overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
PD-L1 ELISA
A commercial human PD-L1 ELISA kit was used to quantify PD-L1 protein in cell lysates according to the manufacturer's instructions. Atezolizumab was used as a positive control.
Immunofluorescence Microscopy
-
Cell Seeding and Treatment: Cells were seeded on coverslips in a 24-well plate and treated with the respective compounds.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Staining: Cells were blocked and then incubated with a primary antibody against PD-L1, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining and imaged using a confocal microscope. Fluorescence intensity was quantified using appropriate software.
Signaling Pathways and Mechanisms
The regulation of PD-L1 expression is a complex process involving multiple signaling pathways. The primary pathway for its induction in the tumor microenvironment is the interferon-gamma (IFN-γ) signaling cascade.
Figure 1: IFN-γ signaling pathway for PD-L1 expression.
Delphinidin 3-glucoside and its metabolites are hypothesized to exert their inhibitory effect by downregulating the expression of PD-L1. While the precise mechanism is still under investigation, one proposed pathway for its metabolite, gallic acid, involves the inhibition of the EGFR/PI3K/AKT signaling pathway, which is also known to regulate PD-L1 expression.
Figure 2: Proposed mechanism of D3G on PD-L1 expression.
Conclusion
Delphinidin 3-glucoside and related natural compounds demonstrate a clear potential to inhibit PD-L1 expression in cancer cells. While their in-vitro efficacy, as measured by direct inhibition assays, does not currently match that of the monoclonal antibody atezolizumab, their ability to downregulate PD-L1 at the protein level is significant. The favorable binding affinities predicted by molecular docking studies further support their potential as a basis for the development of novel, small-molecule PD-L1 inhibitors. Further research is warranted to fully elucidate their mechanism of action and to evaluate their in-vivo efficacy and potential synergistic effects with existing immunotherapies.
References
- 1. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanisms of Tumor PD-L1 Expression by Natural Bioactive Gallic Acid in Non-Small-Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Delphinidin 3-glucoside chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of Delphinidin 3-glucoside chloride, a natural anthocyanin used in various research applications.
Conflicting Hazard Information and Recommended Precautions
It is important to note that safety data sheets (SDSs) for this compound present conflicting hazard information. While some suppliers classify the substance as not hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2], at least one other vendor identifies it as harmful if swallowed, a skin and eye irritant, and a potential cause of respiratory irritation[3].
Given this discrepancy, it is prudent to adopt a conservative approach and handle this compound as a potentially hazardous substance. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling this chemical[4].
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound, aligning with general laboratory chemical waste guidelines[5][6][7][8].
-
Waste Identification and Segregation:
-
Treat all this compound waste as chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed[5][8]. A safety data sheet for the substance should be checked for detailed information on incompatibilities[5]. A violent reaction with strong oxidizers has been noted for this compound[1].
-
Keep solid and liquid waste in separate, clearly labeled containers[8].
-
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or has reached the laboratory's designated accumulation time limit (e.g., 9 months), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company[4][6][7].
-
Do not dispose of this compound down the drain or in the regular trash[1][2][4].
-
-
Spill Management:
Quantitative Data
Currently, there is no specific quantitative data, such as concentration limits for disposal or pH requirements, available for this compound waste. Follow your institution's general guidelines for chemical waste.
| Parameter | Guideline |
| Maximum Container Size | Follow institutional guidelines (typically ≤ 5 gallons) |
| Accumulation Time Limit | Follow institutional guidelines (e.g., up to 9 months)[6] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
